(-)-11,12-Methylenedioxykopsinaline
Description
11,12-Methylenedioxykopsinaline has been reported in Kopsia officinalis and Kopsia arborea with data available.
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1S,12R,19R,21S,24S)-21-hydroxy-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-21-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-27-18(25)21(26)11-19-5-2-9-24-10-8-20(17(19)24)13-3-4-14-16(29-12-28-14)15(13)23-22(20,21)7-6-19/h3-4,17,23,26H,2,5-12H2,1H3/t17-,19+,20+,21+,22-/m0/s1 |
InChI Key |
JVIKUDVTJCANPX-NBYDKTAJSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=C5C=CC7=C6OCO7)CC4)O |
Canonical SMILES |
COC(=O)C1(CC23CCCN4C2C5(C1(CC3)NC6=C5C=CC7=C6OCO7)CC4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Kopsane Core: A Deep Dive into the Biosynthesis of Kopsinaline-Type Alkaloids
A Technical Guide for Researchers and Drug Development Professionals
The Apocynaceae family is a veritable treasure trove of complex monoterpenoid indole (B1671886) alkaloids (MIAs), many of which possess significant pharmacological potential. Among the most structurally intriguing of these are the kopsinaline-type alkaloids, characterized by a rigid, caged core known as the kopsane scaffold. Found predominantly in the genus Kopsia, these molecules have captivated synthetic chemists for decades. However, the precise enzymatic machinery nature employs to forge their unique heptacyclic structure remains an active area of investigation. This guide provides a detailed overview of the established and hypothesized biosynthetic pathway, summarizes key enzymatic data, presents relevant experimental protocols, and outlines the regulatory signaling cascades involved.
The Biosynthetic Pathway: From Primary Metabolism to a Caged Core
The biosynthesis of kopsinaline-type alkaloids follows the general trajectory of all MIAs before diverging into a unique, complex series of cyclizations. The pathway begins with the convergence of the shikimate and methylerythritol phosphate (B84403) (MEP) pathways.
1.1. Established Upstream Reactions
The initial steps of the pathway are well-elucidated and common to the biosynthesis of over 2,000 MIAs.[1][2]
-
Formation of Strictosidine (B192452): The pathway's cornerstone reaction involves the Pictet-Spengler condensation of tryptamine (B22526) (from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (from the MEP pathway). This is catalyzed by Strictosidine Synthase (STR) .[2]
-
Activation by Deglycosylation: The resulting glucoalkaloid, strictosidine, is then activated by the hydrolytic removal of its glucose moiety. This crucial step is performed by Strictosidine β-D-Glucosidase (SGD) .[3][4] The deglycosylation yields a highly unstable and reactive aglycone, which serves as the precursor for extensive downstream diversification.[1][3]
-
Formation of the Geissoschizine Branch Point: The strictosidine aglycone undergoes spontaneous rearrangement and reduction to form 19E-geissoschizine, a critical intermediate that stands at a major metabolic crossroads. The reduction is catalyzed by an alcohol dehydrogenase known as Geissoschizine Synthase (GS) .[5] From geissoschizine, pathways diverge to numerous other alkaloid scaffolds, such as the sarpagan and strychnos types, driven largely by the activity of various cytochrome P450 enzymes.[5][6]
Figure 1: Established upstream pathway of MIA biosynthesis to the key intermediate, geissoschizine.
1.2. Hypothesized Scaffold Formation: The "Kopsane Gap"
While the path to geissoschizine is clear, the specific enzymatic steps that mold it into the intricate kopsane scaffold are not yet fully elucidated. The literature on chemical synthesis, which often takes cues from biosynthetic logic, suggests a series of complex intramolecular cyclizations and rearrangements.[7][8]
Current biogenetic proposals suggest that geissoschizine is likely converted into later-stage intermediates, such as subincanadine E or stemmadenine.[9] From such a precursor, a cascade of reactions, likely catalyzed by one or more specialized Cytochrome P450 monooxygenases (P450s) and possibly other enzymes, is required to forge the final caged structure. These P450s are well-known for their role in catalyzing complex ring formations, expansions, and rearrangements across alkaloid biosynthesis.[10][11] The formation of the kopsane core would necessitate a highly controlled transannular cyclization to create the characteristic bicyclo[2.2.2]octane system. Identifying these specific "kopsane synthase" enzymes remains a key objective in the field.
Figure 2: Branching pathways from geissoschizine, highlighting the hypothesized route to the kopsane scaffold.
Key Enzymes and Quantitative Data
While kinetic data for the specific kopsane-forming enzymes is not yet available, parameters for the well-characterized upstream enzymes provide a baseline for understanding metabolic flux in the pathway. The activity of cytochrome P450s, such as Geissoschizine Oxidase, offers a proxy for the complex oxidative chemistry involved in scaffold formation.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Strictosidine β-D-Glucosidase | SGD | Catharanthus roseus | Strictosidine | 280 ± 30 | 11.2 ± 0.6 | N/A |
| Geissoschizine Oxidase | GO | Catharanthus roseus | 19E-Geissoschizine | ~10-50 (est.) | N/A | [5] |
Note: Kinetic data for plant biosynthetic enzymes can vary based on expression system and assay conditions. The data for GO is estimated from activity assays.
Regulatory Control: The Jasmonate Signaling Pathway
The biosynthesis of MIAs, including presumably kopsinaline-type alkaloids, is tightly regulated as part of the plant's defense response. The primary signaling cascade implicated in this regulation is mediated by the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
Under normal conditions, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors. Upon biotic or abiotic stress, JA-Ile levels rise and promote the binding of JAZ proteins to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation liberates transcription factors, such as those from the MYC and AP2/ERF families (e.g., ORCA3), which can then bind to the promoters of MIA biosynthetic genes (like STR and SGD), activating their transcription and upregulating alkaloid production.[2][3][7]
Figure 3: Simplified jasmonate signaling pathway regulating MIA biosynthesis in Apocynaceae.
Experimental Protocols
Elucidating complex biosynthetic pathways requires a multi-step approach, from gene discovery to enzymatic characterization. Below are detailed methodologies for key experiments analogous to those required for characterizing the kopsinaline pathway.
Figure 4: General experimental workflow for the discovery and characterization of biosynthetic enzymes.
4.1. Protocol: Heterologous Expression and Assay of a Candidate Cytochrome P450
This protocol is adapted for the functional characterization of a candidate P450 enzyme, such as a putative "kopsane synthase," using yeast (Pichia pastoris) microsomes.
-
1. Heterologous Expression:
-
Gene Synthesis & Cloning: The candidate P450 gene, codon-optimized for P. pastoris, is cloned into a pPICZα A vector, alongside a cytochrome P450 reductase (CPR) from a relevant plant species (e.g., Catharanthus roseus).
-
Yeast Transformation: The linearized expression construct is transformed into P. pastoris strain X-33 via electroporation. Transformants are selected on YPDS plates containing Zeocin™.
-
Protein Expression: A high-expressing colony is used to inoculate BMGY medium. Expression is induced by transferring the culture to BMMY medium (containing 0.5% methanol) and incubating for 48-72 hours at 28°C with shaking. Methanol (B129727) is added every 24 hours to maintain induction.
-
-
2. Microsome Preparation:
-
Cell Lysis: Yeast cells are harvested by centrifugation, washed, and resuspended in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 1 mM DTT, and protease inhibitors).
-
Homogenization: Cells are lysed mechanically using glass beads in a bead beater, with cooling intervals on ice.
-
Centrifugation: The lysate is centrifuged at 10,000 x g for 20 min at 4°C to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g for 1.5 hours at 4°C.
-
Microsome Resuspension: The resulting microsomal pellet is resuspended in a small volume of TEG buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol) and stored at -80°C.
-
-
3. In Vitro Enzyme Assay: [6]
-
Reaction Mixture: Prepare a 100 µL reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
50-200 µg of microsomal protein
-
100 µM substrate (e.g., 19E-geissoschizine)
-
1 mM NADPH (or an NADPH-regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
-
Incubation: Pre-warm the mixture at 30°C for 5 minutes before initiating the reaction by adding NADPH. Incubate for 1-2 hours at 30°C with gentle shaking.
-
Reaction Quenching & Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex vigorously and centrifuge. Collect the organic layer. Repeat the extraction twice.
-
Analysis: Pool the organic extracts, evaporate to dryness under nitrogen, and resuspend the residue in methanol for analysis by LC-MS/MS. Compare the retention time and mass fragmentation pattern to authentic standards (if available) or characterize novel peaks using high-resolution MS and NMR.
-
4.2. Protocol: Assay for Strictosidine β-D-Glucosidase (SGD) Activity
This protocol measures the activity of SGD by quantifying the disappearance of the substrate, strictosidine.
-
1. Protein Source:
-
SGD can be heterologously expressed in E. coli and purified, or crude protein extracts from young leaves of Apocynaceae plants can be used.
-
-
2. Enzyme Assay:
-
Reaction Mixture: Prepare a 200 µL reaction in a microfuge tube:
-
50 mM citrate-phosphate buffer (pH 5.5)
-
1 mM strictosidine (substrate)
-
10-50 µg of total protein extract (or purified enzyme)
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 50 µL of 1 M Na₂CO₃.
-
Analysis by HPLC:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Analyze the supernatant using a C18 reverse-phase HPLC column.
-
Monitor the elution profile at 280 nm.
-
Quantify the remaining strictosidine peak area by comparing it to a standard curve. Enzyme activity is calculated based on the amount of substrate consumed per unit time.
-
-
Conclusion and Future Outlook
The biosynthesis of kopsinaline-type alkaloids represents a fascinating example of nature's chemical ingenuity. While the upstream pathway leading to the central intermediate geissoschizine is well-established, a significant "kopsane gap" remains in our understanding of how the final, complex scaffold is assembled. The discovery of the specific cytochrome P450s and other enzymes responsible for this transformation is the next frontier. The application of modern transcriptomics, combined with the heterologous expression and functional characterization workflows detailed here, will be instrumental in closing this gap. A full elucidation of the pathway will not only solve a long-standing biochemical puzzle but could also enable the metabolic engineering and synthetic biology-based production of these valuable compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Characterization of Genes Coding for Novel β-D-Glucosidases Involved in the Initial Step of Secoiridoid Glucosides Catabolism in Centaurium erythraea Rafn [frontiersin.org]
- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]
- 7. Total synthesis of kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Phytochemical Screening of Kopsia officinalis for Bioactive Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsia officinalis, a member of the Apocynaceae family, is a plant with a rich history in traditional medicine, particularly in Southeast Asia.[1][2] It has been traditionally used to treat a variety of ailments including rheumatoid arthritis, pharyngitis, and tonsillitis.[1][2] Modern phytochemical investigations have revealed that Kopsia officinalis is a prolific source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[2][3] These compounds have garnered significant interest from the scientific community for their potent pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and immunosuppressive effects.[4][5][6] This technical guide provides a comprehensive overview of the phytochemical screening of Kopsia officinalis, detailing the bioactive compounds isolated, experimental protocols for their extraction and analysis, and insights into their mechanisms of action.
Bioactive Compounds from Kopsia officinalis
Phytochemical studies on various parts of Kopsia officinalis, including the leaves, stems, twigs, and fruits, have led to the isolation and identification of a large number of monoterpenoid indole alkaloids.[6][7][8][9] These compounds form the basis of the plant's therapeutic potential.
Quantitative Data on Isolated Alkaloids
The following tables summarize the quantitative data for some of the key bioactive compounds isolated from Kopsia officinalis. It is important to note that the yield of each compound can vary depending on the plant part, geographical location, and the extraction and isolation methods employed.
Table 1: Selected Alkaloids Isolated from the Twigs and Leaves of Kopsia officinalis
| Compound | Yield (mg) from 4.5 kg of dried plant material | Bioactivity |
| Kopsinidine C | 1.5 | Immunosuppressive |
| Kopsinidine D | 1.1 | Immunosuppressive |
| Kopsinidine E | 1.3 | Immunosuppressive |
| 11,12-Methylenedioxychanofruticosinic acid | 2.2 | Immunosuppressive |
| 12-Methoxychanofruticosinic acid | 1.8 | Immunosuppressive |
| Chanofruticosinic acid | 3.5 | Immunosuppressive |
| N(4)-methylkopsininate | 2.8 | Immunosuppressive |
| Rhazinilam | 40.0 | Immunosuppressive |
| Kopsinilam | 1.2 g | Anti-inflammatory, Analgesic |
| Kopsinine | 0.3 g | Not specified |
| Kopsidine | 58 mg | Not specified |
| Pleiocarpine | 92 mg | Not specified |
Data extracted from a study by Liu et al. (2017).[6]
Table 2: Cytotoxic Activity of Alkaloids from the Aerial Parts of Kopsia officinalis
| Compound | Cell Line | IC50 (µM) |
| Kopsiaofficine A | HS-1 | <20 |
| HS-4 | <20 | |
| SCL-1 | <20 | |
| A431 | <20 | |
| BGC-823 | <20 | |
| MCF-7 | <20 | |
| W480 | <20 | |
| Kopsiaofficine C | HS-1 | <20 |
| HS-4 | <20 | |
| SCL-1 | <20 | |
| A431 | <20 | |
| BGC-823 | <20 | |
| MCF-7 | <20 | |
| W480 | <20 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The isolation and characterization of bioactive compounds from Kopsia officinalis involve a series of systematic experimental procedures. The following protocols are generalized from various studies and can be adapted based on specific research objectives.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems, bark) of Kopsia officinalis. Proper botanical identification is crucial.
-
Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 3-7 days) with occasional shaking.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Extraction (for alkaloid enrichment):
-
Dissolve the crude extract in an acidic solution (e.g., 5% HCl) and filter.
-
Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) with a base (e.g., NH4OH).
-
Extract the liberated free alkaloids with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid extract.
-
Isolation and Purification of Bioactive Compounds
-
Chromatographic Techniques: The crude alkaloid extract is a complex mixture and requires further separation using various chromatographic methods.
-
Column Chromatography (CC): Perform initial fractionation of the crude extract using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Utilize preparative or semi-preparative HPLC for the final purification of individual compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Structure Elucidation
-
Spectroscopic Methods: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores in the molecule.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the phytochemical screening of Kopsia officinalis.
Caption: General workflow for the extraction and isolation of bioactive compounds from Kopsia officinalis.
Signaling Pathways
The bioactive compounds from Kopsia officinalis exert their effects through various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Monoterpenoid indole alkaloids from Kopsia officinalis have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][5] A key mechanism is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Kopsia officinalis alkaloids.
Cytotoxic (Apoptotic) Signaling Pathway
Many indole alkaloids induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death.[10][11] This often involves the activation of a cascade of enzymes called caspases.[12]
Caption: A generalized intrinsic apoptotic pathway induced by cytotoxic alkaloids.
Conclusion
Kopsia officinalis represents a valuable source of novel and potent bioactive compounds, particularly monoterpenoid indole alkaloids. The diverse pharmacological activities of these compounds, including cytotoxic, anti-inflammatory, and immunosuppressive effects, make them promising candidates for drug discovery and development. This guide provides a foundational understanding of the phytochemical screening process for Kopsia officinalis, from plant material processing to the elucidation of bioactive compounds and their mechanisms of action. Further research is warranted to fully explore the therapeutic potential of the alkaloids from this remarkable plant.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoterpenoid indole alkaloids from the stems of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Natural abundance and distribution of methylenedioxy-substituted alkaloids
An In-Depth Guide to the Natural Abundance, Biosynthesis, and Analysis of Methylenedioxy-Substituted Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring methylenedioxy-substituted alkaloids and related compounds. It covers their distribution in the plant kingdom, quantitative abundance, detailed experimental protocols for their extraction and analysis, and the biosynthetic and pharmacological pathways associated with them.
Natural Abundance and Distribution
The methylenedioxy group (a -O-CH₂-O- bridge) is a key structural feature in a variety of plant secondary metabolites, notably certain classes of alkaloids and phenylpropanoids. These compounds are distributed across several plant families and are often responsible for the characteristic aroma or medicinal properties of the source plant. Two of the most well-documented examples are the protoberberine alkaloid, berberine (B55584), and the phenylpropanoid, safrole, which serves as a crucial precursor in the biosynthesis of many other compounds.
Berberine: This bright yellow isoquinoline (B145761) alkaloid is renowned for its antimicrobial and anti-inflammatory properties. It is predominantly found in the roots, rhizomes, and stem bark of plants belonging to the Berberidaceae and Ranunculaceae families. Key genera include:
-
Berberis (Barberry): Species such as Berberis vulgaris, Berberis aristata, and Berberis asiatica are significant sources.[1]
-
Coptis (Goldthread): Notably Coptis chinensis, a staple in traditional Chinese medicine.[1]
-
Hydrastis (Goldenseal): Hydrastis canadensis is another well-known berberine-containing plant.[1]
Safrole: This colorless or slightly yellow oily liquid is a primary constituent of certain essential oils and a member of the phenylpropanoid family. It is a key precursor for the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[2] Safrole is found in substantial amounts in species of the Lauraceae and Piperaceae families.[3]
-
Sassafras albidum (Sassafras): The root bark is a primary historical and natural source of safrole.[4]
-
Ocotea pretiosa (Brazilian Sassafras): This South American tree is a major commercial source.[4][5]
-
Other Sources: Small quantities of safrole are also present in a variety of common spices, including cinnamon, nutmeg, black pepper, and star anise.[6]
Quantitative Data on Natural Abundance
The concentration of these compounds can vary significantly based on the plant species, the specific part of the plant, geographical location, and season of harvest.[1][7] The following table summarizes quantitative data from various studies.
| Compound | Plant Species | Family | Plant Part | Concentration (% w/w) or Description |
| Berberine | Berberis vulgaris | Berberidaceae | Root Bark | ~5% |
| Berberis aristata | Berberidaceae | Root | 3.18% - 3.8% | |
| Berberis asiatica | Berberidaceae | Root | 1.74% - 4.3% | |
| Berberis lycium | Berberidaceae | Root | 4.0% | |
| Berberis tinctoria | Berberidaceae | Stem Bark | 1.46% | |
| Coptis chinensis | Ranunculaceae | Rhizome | 5% - 10% (of total protoberberine alkaloids) | |
| Berberis aristata | Berberidaceae | Fruit | 0.033% | |
| Safrole | Sassafras albidum | Lauraceae | Essential Oil (Root Bark) | 75% - 92.4% |
| Sassafras albidum | Lauraceae | Dried Root Bark | ~10% | |
| Ocotea pretiosa | Lauraceae | Essential Oil (Wood) | ~90% |
Experimental Protocols
The isolation and quantification of methylenedioxy-substituted alkaloids require robust and validated experimental procedures. Below are detailed methodologies for extraction and analysis.
General Alkaloid Extraction (Acid-Base Method)
This protocol is a standard method for selectively extracting basic alkaloids from complex plant matrices.
-
Sample Preparation: The plant material (e.g., dried roots, bark) is first ground into a moderately coarse powder to increase the surface area for solvent extraction.[8]
-
Alkalinization (Liberation of Free Base): The powdered plant material is moistened with an alkaline solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or calcium hydroxide (lime).[9][10] This step converts the alkaloid salts, which are the naturally occurring form in the plant, into their free base form. The free bases are generally soluble in non-polar organic solvents.
-
Extraction with Organic Solvent: The alkalinized material is then extracted with a non-polar organic solvent like chloroform, diethyl ether, or ethyl acetate.[9][10] This can be done through maceration (soaking at room temperature) or hot percolation (e.g., using a Soxhlet apparatus) to dissolve the free alkaloid bases.[8][10]
-
Acidic Aqueous Extraction: The organic solvent, now containing the crude alkaloid extract, is partitioned with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid at pH 2-3).[8][10] The alkaloids in their base form react with the acid to form their corresponding salts, which are soluble in the aqueous layer. Most other non-basic, lipophilic compounds remain in the organic layer.
-
Purification and Precipitation: The aqueous acidic layer is separated and then made alkaline again with a base (e.g., NH₄OH) to a pH of 9-10.[9][10] This converts the alkaloid salts back to their free base form, causing them to precipitate out of the aqueous solution.
-
Final Extraction and Isolation: The precipitated crude alkaloids are collected by filtration or by re-extracting them into a fresh portion of an organic solvent (e.g., chloroform).[10] The solvent is then evaporated under reduced pressure to yield the purified total alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and widely used method for the quantification of specific alkaloids like berberine.
-
Standard and Sample Preparation:
-
Standard: A stock solution of a certified berberine standard is prepared in methanol (B129727) (e.g., 1 mg/mL). A series of working standards (e.g., 5 to 500 µg/mL) are prepared by diluting the stock solution to create a calibration curve.[1]
-
Sample: A precisely weighed amount of the final alkaloid extract is dissolved in a known volume of methanol. The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.[1]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. The aqueous phase is often acidified (e.g., with 0.05% orthophosphoric acid) to ensure sharp peaks. A common mobile phase for berberine is a 1:1 mixture of acetonitrile and water.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[1]
-
Detection Wavelength: Berberine can be detected at several wavelengths, with 266 nm, 346 nm, or 350 nm being effective.[1]
-
Injection Volume: Typically 20 µL.[1]
-
-
Analysis and Quantification:
-
The standard solutions are injected first to establish the retention time for berberine and to construct a calibration curve by plotting peak area versus concentration.
-
The sample extract is then injected. The berberine peak is identified by matching its retention time with that of the standard.
-
The concentration of berberine in the sample is calculated using the regression equation derived from the calibration curve.[1]
-
Caption: General workflow for alkaloid extraction and HPLC quantification.
Biosynthesis of Methylenedioxy-Substituted Compounds
The formation of the methylenedioxy bridge is a critical step in the biosynthesis of these alkaloids. The pathways typically originate from primary metabolism, specifically from aromatic amino acids.
Biosynthesis of Berberine
Berberine is a benzylisoquinoline alkaloid (BIA), and its biosynthesis is a well-studied pathway that begins with the amino acid L-tyrosine.
-
Precursor Formation: L-tyrosine is converted into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Condensation: The first committed step is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.
-
Core Structure Formation: A series of methylation and hydroxylation steps, involving O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, convert (S)-norcoclaurine into (S)-reticuline.
-
Berberine Bridge Formation: (S)-reticuline is the crucial branch point. It is converted to (S)-scoulerine by the berberine bridge enzyme (BBE), which forms the characteristic C8-N methyl bridge (the "berberine bridge") through an oxidative cyclization reaction.
-
Final Steps: (S)-scoulerine is then converted to berberine through further oxidation and modification steps.
Caption: Generalized biosynthetic pathway of Berberine from L-Tyrosine.
Biosynthesis of Safrole
Safrole is derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.
-
Core Pathway Initiation: Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is then hydroxylated to p-coumaric acid.
-
Central Phenylpropanoid Metabolism: p-Coumaric acid is converted through a series of enzymatic reactions involving hydroxylases and O-methyltransferases to key intermediates like ferulic acid and coniferyl alcohol.
-
Formation of the Allylphenol: Coniferyl alcohol is believed to be a precursor to eugenol.
-
Methylenedioxy Bridge Formation: The final key step is the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-allylphenol intermediate (like eugenol). This reaction is catalyzed by a specialized cytochrome P450 enzyme. Although the exact enzymes are still being characterized in many species, this oxidative cyclization of adjacent hydroxyl and methoxy (B1213986) groups is the critical step that forms safrole.[9]
Caption: Biosynthesis of Safrole via the Phenylpropanoid Pathway.
Pharmacology and Signaling Pathways
Methylenedioxy-substituted compounds can have significant pharmacological effects, largely by interacting with monoamine neurotransmitter systems in the brain. The synthetic derivative MDMA is the most studied compound in this class and serves as a model for their mechanism of action.
The primary target of MDMA is the serotonin (B10506) transporter (SERT) .
-
SERT Binding and Reversal: MDMA binds potently to SERT on the presynaptic neuron. This binding not only blocks the reuptake of serotonin from the synaptic cleft but also reverses the transporter's direction of flow.[2]
-
Massive Serotonin Efflux: This reversal causes a massive, non-vesicular release of serotonin from the presynaptic terminal into the synapse.
-
Receptor Activation: The dramatically increased concentration of serotonin in the synapse leads to intense activation of postsynaptic serotonin receptors (e.g., 5-HT₁ and 5-HT₂ receptors), which is responsible for the acute mood-elevating and empathogenic effects of the drug.
-
Dopamine and Norepinephrine (B1679862) Release: MDMA also has similar, though less potent, effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters as well, which contributes to its stimulant properties.
Long-term, high-dose use of MDMA has been associated with depletion of serotonin and potential neurotoxicity to serotonergic axon terminals.
Caption: Mechanism of action at a serotonergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008138084A2 - Process for enrichment of safrole - Google Patents [patents.google.com]
- 3. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Biosynthesis of Volatile Phenylpropenes with Multifaceted Values - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 7. Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptools.rosaceae.org [ptools.rosaceae.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxic Screening of Kopsia Alkaloid Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of alkaloid extracts from plants of the Kopsia genus, a group of evergreen trees and shrubs recognized for their rich content of bioactive monoterpene indole (B1671886) alkaloids.[1] The genus has been a focal point in pharmacological studies due to the diverse biological activities of its constituents, particularly their cytotoxic effects against various cancer cell lines. This document outlines the experimental methodologies for alkaloid extraction, isolation, and cytotoxicity assessment, presents quantitative data on the cytotoxic efficacy of various Kopsia alkaloids, and explores the potential signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxic Activity of Kopsia Alkaloids
The following tables summarize the cytotoxic activities of various alkaloids and extracts isolated from different Kopsia species against a range of human cancer cell lines. The data is primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or CD50 values (the dose of a drug that will be effective in 50% of the cases).
Table 1: Cytotoxic Activity of Alkaloids from Kopsia singapurensis
| Alkaloid/Extract | Cell Line | IC50/CD50 (µg/mL) | Reference |
| Kopsifine | HL-60 | 0.9 | [2] |
| Kopsamine | HL-60 | 6.9 | [2] |
| Akuammidine | HeLa | 2.8 | [2] |
| Rhazinicine | HeLa | 2.9 | [2] |
| Aspidodasycarpine | HeLa | 7.5 | [2] |
| Dichloromethane (B109758) Extract | Various Cancer Cells | 2.86 - 14.81 | [2] |
| Stigmasterol | MCF-7 | 14.5 | --- |
Table 2: Cytotoxic Activity of Alkaloids from Kopsia fruticosa
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Kopsiafrutine C | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8 - 13.8 | [3][4] |
| Kopsiafrutine D | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3 - 12.5 | [3][4] |
| Kopsiafrutine E | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3 - 9.5 | [3][4] |
Table 3: Cytotoxic Activity of Alkaloids from Kopsia terengganensis
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Eburnaminol | HT-29 | 75.8 ± 3.06 | [5][6][7] |
Table 4: Cytotoxic Activity of Alkaloids from Kopsia hainanensis
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | <20 | [3][8] |
| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | <20 | [3][8] |
| Kopsiahainanin C | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | 7.3 - 9.5 | [9] |
| Kopsiahainanin D | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | 9.2 - 10.6 | [9] |
| Kopsileuconine B | PC9 (EGFR mutant) | 15.07 ± 1.19 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the cytotoxic screening of Kopsia alkaloid extracts.
Alkaloid Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of alkaloids from Kopsia plant material, based on commonly employed methods.[11][12][13]
2.1.1. Plant Material Preparation
-
Collect the desired plant parts (e.g., leaves, bark, roots).
-
Wash the plant material thoroughly to remove any dirt and debris.
-
Air-dry the material in a well-ventilated area, preferably in the shade, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Defatting (Optional but Recommended): Extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether in a Soxhlet apparatus for several hours to remove fats and waxes.
-
Alkaloid Extraction:
-
Method A: Acid-Base Extraction:
-
Moisten the defatted plant material with a dilute ammonia (B1221849) solution (e.g., 10%) to liberate the free alkaloids.
-
Pack the basified plant material into a percolator or a Soxhlet apparatus.
-
Extract the material with a chlorinated solvent such as dichloromethane or chloroform (B151607) until the extract no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Partition the concentrated extract between a dilute acid (e.g., 5% HCl or tartaric acid) and an immiscible organic solvent (e.g., diethyl ether). The alkaloid salts will move to the aqueous layer.
-
Separate the aqueous layer and basify it with a dilute ammonia solution to precipitate the free alkaloids.
-
Extract the liberated alkaloids with an organic solvent (e.g., chloroform or dichloromethane).
-
Wash the organic extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.
-
-
Method B: Alcoholic Extraction:
-
Macerate or percolate the powdered plant material with an alcohol (e.g., methanol (B129727) or ethanol) for an extended period (24-48 hours).
-
Filter the extract and concentrate it under reduced pressure.
-
Acidify the concentrated extract with a dilute acid and partition it with an organic solvent to remove neutral and acidic compounds.
-
Proceed with the basification and extraction steps as described in Method A (steps 6-8).
-
-
2.1.3. Isolation and Purification
-
Subject the crude alkaloid extract to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate, chloroform, and methanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent or UV light).
-
Combine fractions with similar TLC profiles and concentrate them.
-
Further purify the combined fractions using techniques such as preparative TLC, preparative high-performance liquid chromatography (HPLC), or recrystallization to obtain pure alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary cytotoxicity screening.[14][15]
2.2.1. Materials
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
2.2.2. Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells by trypsinization.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with Kopsia Alkaloid Extracts:
-
Prepare a stock solution of the crude extract or isolated alkaloid in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extracts) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve of cell viability versus the concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxic screening of Kopsia alkaloid extracts.
Proposed Signaling Pathways for Cytotoxicity
While the precise molecular mechanisms of Kopsia alkaloid-induced cytotoxicity are still under investigation, preliminary evidence suggests the involvement of apoptosis-related signaling pathways. The diagram below illustrates a plausible mechanism involving the NF-κB/MAPK and PTEN/Akt/NF-κB pathways.
Conclusion
The alkaloids derived from Kopsia species exhibit significant cytotoxic activity against a variety of cancer cell lines, underscoring their potential as a source for the development of novel anticancer agents. This guide provides a foundational framework for researchers interested in the preliminary cytotoxic screening of these compounds. Further investigations into the precise molecular mechanisms and signaling pathways, as well as in vivo studies, are warranted to fully elucidate the therapeutic potential of Kopsia alkaloids. The detailed experimental protocols and compiled data herein serve as a valuable resource to facilitate such future research endeavors.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 8. Cytotoxic and antibacterial aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Mechanism of Action Studies for (-)-11,12-Methylenedioxykopsinaline: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the initial mechanism of action for the natural compound (-)-11,12-Methylenedioxykopsinaline. Following a comprehensive review of publicly available scientific literature, it must be noted that specific studies detailing the molecular mechanism of action, signaling pathways, and quantitative pharmacological data for this particular compound are not presently available.
Research into the broader family of Kopsia alkaloids, to which this compound belongs, provides some context for its potential biological activities. This document summarizes the general findings for related compounds and outlines hypothetical experimental workflows for future investigations into the specific mechanism of action of this compound.
General Biological Activities of Kopsia Alkaloids
Alkaloids isolated from plants of the Kopsia genus, particularly those with an aspidofractinine (B1242310) skeleton similar to kopsinaline, have demonstrated a range of biological effects. These activities, however, have not been specifically attributed to this compound. The primary reported activities for this class of compounds include:
-
Cytotoxicity: Several Kopsia alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Reversal of Multidrug Resistance (MDR): Certain alkaloids from Kopsia singapurensis have been found to reverse vincristine (B1662923) resistance in KB cells, suggesting a potential interaction with efflux pumps like P-glycoprotein.
-
Cardiovascular Effects: Some research points to vasorelaxant properties of Kopsia extracts.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE has been reported for some alkaloids within this genus, indicating potential neuromodulatory activity.
It is crucial to reiterate that these are general activities of the Kopsia alkaloid family, and specific studies on this compound are required to determine if it shares these or other mechanisms of action.
Proposed Experimental Workflow for Mechanism of Action Studies
To elucidate the initial mechanism of action of this compound, a structured experimental approach is necessary. The following workflow outlines a potential strategy for such an investigation.
Hypothetical Signaling Pathway Investigation
Based on the reported activities of related Kopsia alkaloids, a hypothetical investigation might focus on pathways related to apoptosis and cell cycle regulation, should initial screening indicate cytotoxic activity.
Detailed Methodologies for Key Experiments
While no specific experimental data for this compound is available, this section provides standardized protocols for the initial stages of a mechanism of action study, based on common practices in the field.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the cell plates with the compound dilutions and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To investigate the effect of the compound on key proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins such as cleaved Caspase-3, PARP, Bcl-2, and Bax overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The initial mechanism of action for this compound remains to be elucidated. The information presented here, based on the broader family of Kopsia alkaloids, suggests potential avenues for investigation, particularly in the areas of cytotoxicity and neuromodulation. The proposed experimental workflows and protocols provide a foundational framework for researchers to begin to unravel the specific pharmacological properties of this compound. Further research is essential to determine its molecular targets and downstream signaling pathways, which will be critical for any future drug development efforts.
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a prominent asymmetric strategy for constructing the challenging pentacyclic core of Kopsia alkaloids. The methodologies and data presented are compiled from peer-reviewed chemical literature, offering a guide for researchers in organic synthesis and medicinal chemistry.
The Kopsia alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids known for their complex, caged structures and interesting biological activities, including the reversal of multidrug resistance in cancer cells.[1] Their intricate polycyclic frameworks, often featuring multiple contiguous stereocenters and quaternary carbons, present a significant challenge for chemical synthesis.[2] This document focuses on a recently developed asymmetric synthesis that provides a versatile platform for accessing diverse members of this alkaloid family.[1][3][4][5][6]
A key strategy for the asymmetric synthesis of the pentacyclic framework of Kopsia alkaloids starts from the readily available chiral building block, L-proline.[1][3][4] This approach allows for the stereoselective construction of the core structure.
Key Synthetic Strategy Overview
The highlighted synthetic approach utilizes a sequence of key transformations to assemble the pentacyclic core. The main features of this strategy include:
-
C–N–C Chirality Transfer: This process is employed to enantioselectively prepare an α-tertiary amine intermediate, setting a crucial stereocenter.[1][3][4]
-
Intramolecular Friedel–Crafts Reaction: This reaction is used to construct the eight-membered C ring of the tetracyclic core by forming a bond at the C3 position of the indole.[1][3][4]
-
Dearomative Indole–Claisen Rearrangement: A subsequent Tebbe reaction followed by a Claisen rearrangement installs the critical carbon bridge between C2 and C20, completing the pentacyclic scaffold.[1][3][4]
This synthetic route is notable for its efficiency and stereocontrol, providing a foundation for the divergent synthesis of various Kopsia alkaloids.[1][3][4]
Experimental Protocols and Data
The following sections detail the experimental procedures and associated data for the key steps in the synthesis of the pentacyclic framework.
1. Preparation of the α-Tertiary Amine Intermediate via Chirality Transfer
The synthesis commences with the preparation of an indole-derived allyl bromide and a bicyclic proline derivative.[1][3] A diastereoselective N-quaternization followed by a stereospecific[1][4]-Stevens rearrangement establishes the α-tertiary amine with high stereocontrol.[1][3]
Table 1: Key Reaction Yields and Stereoselectivity
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Diastereoselective N-quaternization | Bicyclic L-proline derivative, Indole allylic halide | MeCN, 40 °C, 24 h | Quaternary ammonium (B1175870) salt | 95 | >20:1 |
| [1][4]-Stevens Rearrangement | Quaternary ammonium salt | KHMDS, THF, -78 °C to rt, 1 h | α-Tertiary amine intermediate | 85 | — |
| Intramolecular Friedel-Crafts | Cyclic O-acyl acetal (B89532) intermediate | BF₃·OEt₂, CH₂Cl₂, -78 °C to 0 °C, 1 h | Tetracyclic core | 75 | — |
| Tebbe Olefination | Tetracyclic ester | Tebbe reagent, THF, -40 °C to rt, 1 h | Exo-methylene intermediate | 82 | — |
| Claisen Rearrangement | Exo-methylene intermediate | Toluene (B28343), sealed tube, 180 °C, 3 h | Pentacyclic framework | 78 | 3:1 |
Protocol 1: Diastereoselective N-quaternization and[1][4]-Stevens Rearrangement
-
N-quaternization: To a solution of the bicyclic L-proline derivative (1.0 equiv) in acetonitrile (B52724) (0.1 M), the indole allylic bromide (1.2 equiv) is added. The reaction mixture is stirred at 40 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude quaternary ammonium salt is used in the next step without further purification.
-
[1][4]-Stevens Rearrangement: The crude ammonium salt is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) and cooled to -78 °C under an argon atmosphere. A solution of potassium hexamethyldisilazide (KHMDS, 1.5 equiv) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the α-tertiary amine intermediate.
2. Construction of the Tetracyclic Core via Intramolecular Friedel-Crafts Reaction
The α-tertiary amine intermediate is converted to a cyclic O-acyl acetal, which then undergoes an intramolecular Friedel–Crafts reaction to form the eight-membered C ring.[1][3]
Protocol 2: Intramolecular Friedel–Crafts Reaction
-
To a solution of the cyclic O-acyl acetal intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 0.05 M) at -78 °C under an argon atmosphere, boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the tetracyclic core.
3. Formation of the Pentacyclic Framework via Tebbe Olefination and Claisen Rearrangement
The final key transformations involve the conversion of an ester functionality to an exo-methylene group using the Tebbe reagent, followed by a thermal[4][4]-Claisen rearrangement to construct the C2–C20 carbon bridge.[1][3]
Protocol 3: Tebbe Olefination and Claisen Rearrangement
-
Tebbe Olefination: To a solution of the tetracyclic ester (1.0 equiv) in anhydrous THF (0.1 M) at -40 °C under an argon atmosphere, the Tebbe reagent (1.5 equiv, 0.5 M in toluene) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then cooled to 0 °C and cautiously quenched by the dropwise addition of 1 M aqueous NaOH. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
-
Claisen Rearrangement: The purified exo-methylene intermediate is dissolved in toluene (0.02 M) in a sealed tube. The tube is heated to 180 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the pentacyclic framework.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates the overall synthetic strategy for the asymmetric construction of the Kopsia alkaloid pentacyclic framework.
Caption: Overall synthetic strategy.
Experimental Workflow for Key Transformations
This diagram outlines the general laboratory workflow for the key reaction sequences described in the protocols.
Caption: General experimental workflow.
Logical Relationship of Key Reactions
This diagram shows the logical progression and interdependence of the key chemical reactions in this synthesis.
References
- 1. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - Organic Letters - Figshare [acs.figshare.com]
The Pictet-Spengler Reaction: A Cornerstone in the Synthesis of Kopsinaline and Related Alkaloids
The Pictet-Spengler reaction serves as a powerful and elegant strategy for the construction of the intricate polycyclic core of kopsinaline and its structural relatives within the Kopsia alkaloid family. This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone forges the key tetrahydro-β-carboline or tetrahydroisoquinoline moiety, which constitutes the foundational framework of these complex natural products. This application note details the pivotal role of the Pictet-Spengler reaction in the synthetic routes toward kopsinaline, presenting key data, experimental protocols, and workflow diagrams to guide researchers in medicinal chemistry and drug development.
The total synthesis of Kopsia alkaloids, a class of compounds exhibiting a wide range of biological activities, presents a significant challenge due to their complex, caged structures. A key strategic disconnection in the retrosynthesis of these molecules often involves the application of the Pictet-Spengler reaction to assemble the tetracyclic core. This reaction, first discovered in 1911, has become an indispensable tool in alkaloid synthesis due to its efficiency in creating carbon-carbon and carbon-nitrogen bonds in a single, stereocontrolled step.
Application in the Synthesis of the Kopsia Alkaloid Core
In the context of kopsinaline synthesis, the Pictet-Spengler reaction is typically employed to condense tryptamine (B22526) or a substituted tryptamine derivative with a suitable aldehyde precursor, leading to the formation of a tetracyclic intermediate. This intermediate then undergoes further transformations to elaborate the full, complex structure of the target alkaloid.
A notable example is found in the synthetic efforts towards various Kopsia alkaloids by Magnus and coworkers. Their strategy utilizes a Pictet-Spengler condensation between tryptamine and a functionalized aldehyde to construct a key tetracyclic intermediate. This foundational step paves the way for subsequent intricate cyclizations and rearrangements to yield the final complex architecture of molecules like kopsidasine, a close relative of kopsinaline.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Pictet-Spengler reaction in the synthesis of a key intermediate for Kopsia alkaloids.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Tryptamine | Aldehyde 13 | TFA / CH₂Cl₂ | 25 | 4 | Tetracycle 14 | 85 | Magnus et al. |
Experimental Protocols
This section provides a detailed methodology for the Pictet-Spengler reaction as a key step in the synthesis of the Kopsia alkaloid core structure.
Protocol 1: Synthesis of Tetracycle 14 via Pictet-Spengler Reaction
Materials:
-
Tryptamine
-
Aldehyde 13 (structure to be determined from the full text of the reference)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde 13 (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).
-
Stir the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracycle 14 .
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizing the Synthetic Strategy
The following diagrams illustrate the key reaction and workflow.
Application Notes and Protocols: Late-Stage C-H Functionalization of Complex Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the late-stage C-H functionalization of complex indole (B1671886) alkaloids. This powerful strategy allows for the direct modification of intricate molecular scaffolds, accelerating drug discovery and the synthesis of novel bioactive compounds.[1][2][3]
Introduction
Indole alkaloids constitute a vast and structurally diverse class of natural products with a wide range of biological activities.[4] Their complex architectures often pose significant challenges to traditional synthetic modification. Late-stage C-H functionalization has emerged as a transformative approach, enabling the direct introduction of new functional groups onto the indole core and its periphery without the need for pre-functionalized starting materials.[1][2] This not only enhances synthetic efficiency but also provides rapid access to novel analogs for structure-activity relationship (SAR) studies.[1] This document outlines key C-H functionalization reactions applied to complex indole alkaloids, including detailed experimental protocols and comparative data.
Key C-H Functionalization Strategies
Transition metal catalysis is a cornerstone of modern C-H functionalization, with palladium, rhodium, copper, and manganese being prominent catalysts for these transformations.[5][6] These methods offer remarkable control over regioselectivity, which is crucial when dealing with multiple potential reaction sites in a complex molecule.[6] Key strategies include arylation, alkylation, alkenylation, and alkynylation, each providing a unique avenue for structural diversification.[5]
C-H Arylation
Late-stage C-H arylation introduces aryl groups, which are prevalent in pharmaceuticals, directly onto the indole scaffold. Palladium-catalyzed methods are particularly well-developed for this purpose.
General Workflow for Palladium-Catalyzed C-H Arylation:
Caption: General workflow for Pd-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of an Indole Derivative
This protocol is adapted from methodologies described for the C2-arylation of indoles.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the indole alkaloid (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.05 mmol, 10 mol%).
-
Addition of Reagents: Add K₂CO₃ (1.0 mmol, 2.0 equiv) and 5 mL of anhydrous toluene.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C2-arylated indole alkaloid.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 65-85 | [7] |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | 70-90 | [7] |
C-H Alkylation
The introduction of alkyl groups can significantly impact the lipophilicity and metabolic stability of a drug candidate. Recent advances have enabled the use of abundant and environmentally benign catalysts for this purpose.
Copper-Catalyzed Regioselective C5-H Alkylation
A groundbreaking copper-catalyzed method achieves direct and regioselective C5–H alkylation of indoles, a position that is typically less reactive.[8][9] This method utilizes a directing group at the C3 position to guide the functionalization.[8]
Reaction Mechanism for Copper-Catalyzed C5-H Alkylation:
Caption: Mechanism of copper-catalyzed C5-H alkylation.
Experimental Protocol: Copper-Catalyzed C5-H Alkylation of a 3-Carbonyl Indole
This protocol is based on the recently developed copper-catalyzed methodology.[8]
-
Reaction Setup: In a glovebox, a mixture of Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) is stirred in 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) for 30 minutes.
-
Addition of Substrates: The 3-carbonyl indole substrate (0.5 mmol, 1.0 equiv) is added, followed by the dropwise addition of a solution of the α-diazomalonate (0.6 mmol, 1.2 equiv) in DCE (1.0 mL) over 1 hour.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
Extraction: The mixture is extracted with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the C5-alkylated product.
| Catalyst System | Diazocompound | Solvent | Temperature | Yield (%) | Reference |
| Cu(OAc)₂·H₂O / AgSbF₆ | α-diazomalonates | DCE | Room Temp. | up to 91 | [8] |
Iron-Catalyzed C-H Alkylation
Iron-catalyzed C-H alkylation offers a cost-effective and less toxic alternative to precious metal catalysts.[10][11] These methods can proceed under mild conditions and exhibit high regioselectivity.[11]
| Catalyst | Alkylating Agent | Conditions | Yield (%) | Reference |
| Fe(IMes)(η²-styrene)₂ | Styrene | 2-MeTHF, RT | 80 | [11] |
| Iron(III) salt/Imidazolinium salt/Grignard | Vinylarenes | - | Varies | [12] |
C-H Alkenylation
The introduction of a carbon-carbon double bond via C-H alkenylation provides a versatile handle for further synthetic transformations.
Manganese-Catalyzed C-H Alkenylation
Manganese catalysis has been successfully employed for the C-H alkenylation of indoles with alkynes.[13][14] The reaction conditions can be tuned to selectively produce either bis/trisubstituted indolyl-alkenes or carbazoles.[13][14]
Experimental Protocol: Manganese-Catalyzed C-H Alkenylation of an N-Pyrimidyl Indole
This protocol is based on the work by Li and coworkers.[14]
-
Reaction Setup: To a screw-capped vial, add the N-pyrimidyl-protected indole (0.2 mmol, 1.0 equiv), Mn(CO)₅Br (0.02 mmol, 10 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).
-
Addition of Reagents: Add the alkyne (0.4 mmol, 2.0 equiv) and acetic acid (0.02 mmol, 10 mol%) in 1.0 mL of THF.
-
Reaction: The vial is sealed and heated at 80 °C for 12 hours.
-
Workup: After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
Concentration and Purification: The filtrate is concentrated, and the residue is purified by preparative TLC to give the alkenylated indole.
| Catalyst System | Alkyne Type | Additive | Product | Yield (%) | Reference |
| Mn(CO)₅Br / AgSbF₆ | Terminal/Internal | Acetic Acid | Indolyl-alkene | 60-95 | [14] |
| Mn(CO)₅Br / AgSbF₆ | Internal | None | Carbazole | 50-85 | [14] |
C-H Alkynylation
Direct C-H alkynylation introduces an alkyne moiety, a highly versatile functional group for further transformations such as click chemistry, Sonogashira coupling, and cyclization reactions.
Palladium-Catalyzed C-H Alkynylation
Palladium catalysts are effective for the direct alkynylation of indoles with terminal alkynes.[7]
Experimental Protocol: Palladium-Catalyzed C3-Alkynylation of Indole
This protocol is adapted from the work of Li and coworkers.[7]
-
Reaction Setup: A mixture of indole (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.5 mmol, 1.0 equiv) in 1,4-dioxane (B91453) (2 mL) is stirred in a sealed tube.
-
Reaction: The reaction is heated at 100 °C for 8-12 hours.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.
-
Concentration and Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | 100 | 60-80 | [7] |
Conclusion
Late-stage C-H functionalization provides a powerful toolkit for the structural diversification of complex indole alkaloids. The protocols and data presented herein offer a starting point for researchers to apply these cutting-edge synthetic methods to their own molecules of interest. The continued development of new catalysts and methodologies promises to further expand the scope and utility of this exciting field, accelerating the discovery of new therapeutics and chemical probes.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. msesupplies.com [msesupplies.com]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manganese catalyzed C-H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. | Semantic Scholar [semanticscholar.org]
- 14. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Chiral HPLC Method Development for the Separation of Kopsinaline Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kopsinaline is a complex indole (B1671886) alkaloid derived from plants of the Kopsia genus.[1][2] Like many natural products, kopsinaline possesses multiple stereogenic centers, making it a chiral molecule that exists as a pair of enantiomers. In pharmaceutical research and development, the separation and analysis of individual enantiomers are critical, as they can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving enantiomeric pairs.[3][4]
This document provides a systematic protocol for developing a robust chiral HPLC method for the separation of kopsinaline enantiomers. As no standard method is currently published, this guide outlines a screening and optimization strategy based on established principles for the chiral separation of alkaloids.[5][6] Polysaccharide-based CSPs are highlighted due to their broad applicability and proven success in resolving complex alkaloid structures.[4][7]
Experimental Protocols
Materials and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
Racemic Kopsinaline standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
-
Chiral Columns (for screening):
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
Column dimensions: 250 x 4.6 mm, 5 µm particle size are recommended for initial screening.
-
Standard Solution Preparation
-
Prepare a stock solution of racemic kopsinaline at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Ethanol or a mixture of mobile phase).
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL for injection. Ensure the analyte is fully dissolved in the mobile phase to prevent precipitation and peak distortion.[8]
HPLC Method Development Strategy
The development process follows a two-stage approach: an initial screening phase to identify a promising column and mobile phase system, followed by an optimization phase to achieve baseline separation.
Phase I: Chiral Column and Mobile Phase Screening
-
Column Equilibration: For each new column and mobile phase combination, equilibrate the system for at least 30-45 minutes or until a stable baseline is achieved.
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan of kopsinaline).
-
-
Screening Mobile Phases: Test each of the selected chiral columns with the following normal-phase mobile phases. The addition of a basic modifier like DEA is essential for improving the peak shape of basic alkaloids.[9]
-
Mobile Phase A: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
-
-
Evaluation: After each run, calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed separation. A promising result is indicated by any degree of peak splitting (Rs > 0.5).
Phase II: Method Optimization
-
Select the Best System: Choose the column and alcohol combination that provided the best initial selectivity from the screening phase.
-
Optimize Alcohol Percentage: Adjust the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase.
-
Decreasing the alcohol content will generally increase retention times and may improve resolution.
-
Increasing the alcohol content will decrease retention times.
-
Test compositions such as 90:10, 85:15, and 75:25 (n-Hexane:Alcohol), keeping the DEA concentration constant at 0.1%.
-
-
Optimize Additive Concentration: If peak shape is poor, the concentration of DEA can be adjusted (e.g., from 0.05% to 0.2%).
-
Adjust Flow Rate and Temperature: For fine-tuning, the flow rate can be lowered (e.g., to 0.8 mL/min) to increase efficiency, or the temperature can be varied (e.g., 15 °C to 40 °C) as temperature can significantly impact selectivity in chiral separations.[10]
Data Presentation
The following table summarizes hypothetical results from the screening phase (Phase I) to illustrate the data-driven selection of the optimal conditions for method development.
Table 1: Hypothetical Screening Results for Kopsinaline Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) | Observations |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (80:20:0.1) | 9.5 | 9.5 | 1.00 | 0.00 | Co-elution |
| Chiralcel® OD-H | n-Hexane/EtOH/DEA (80:20:0.1) | 11.2 | 12.1 | 1.15 | 1.30 | Partial separation, promising |
| Chiralpak® IB | n-Hexane/IPA/DEA (80:20:0.1) | 8.3 | 8.9 | 1.12 | 1.10 | Partial separation |
| Chiralpak® IB | n-Hexane/EtOH/DEA (80:20:0.1) | 10.1 | 10.1 | 1.00 | 0.00 | Co-elution |
| Chiralpak® IA | n-Hexane/IPA/DEA (80:20:0.1) | 7.8 | 7.8 | 1.00 | 0.00 | Co-elution |
| Chiralpak® IA | n-Hexane/EtOH/DEA (80:20:0.1) | 9.2 | 10.5 | 1.25 | 1.95 | Baseline separation achieved |
Based on these hypothetical results, the Chiralpak® IA column with an n-Hexane/Ethanol/DEA mobile phase would be selected for further optimization.
Mandatory Visualization
The following diagram illustrates the logical workflow for the chiral HPLC method development process described.
Caption: Workflow for Chiral HPLC Method Development.
This application note provides a comprehensive and systematic framework for developing a chiral HPLC method for the separation of kopsinaline enantiomers. By screening a selection of polysaccharide-based chiral stationary phases with standard normal-phase mobile phases containing a basic additive, a suitable starting point for optimization can be readily identified.[9][11] The subsequent optimization of mobile phase composition, flow rate, and temperature allows for the fine-tuning of the separation to achieve baseline resolution suitable for analytical and quality control purposes. This structured approach maximizes the probability of success and provides a reliable pathway for the chiral analysis of kopsinaline and related indole alkaloids.
References
- 1. Alkaloids of Kopsia - UM Research Repository [eprints.um.edu.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 4. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 5. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.today [hplc.today]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Application Notes and Protocols for In Vitro T-cell Proliferation Assays in Immunosuppressive Activity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro T-cell proliferation assay is a cornerstone of immunological research and drug development, providing a robust platform to assess the immunosuppressive potential of novel compounds. This assay measures the ability of a compound to inhibit T-lymphocyte proliferation following activation. T-cell activation is a critical event in the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and allograft rejection. Consequently, compounds that can modulate T-cell proliferation are of significant therapeutic interest.
This document provides detailed application notes and protocols for conducting T-cell proliferation assays to evaluate the immunosuppressive activity of test compounds. It covers the fundamental principles of T-cell activation, various methods for measuring proliferation, and comprehensive experimental procedures.
Principles of T-Cell Activation and Proliferation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[1][2] This interaction, along with co-stimulatory signals (e.g., CD28 engagement with CD80/CD86 on the APC), triggers a complex intracellular signaling cascade.[1][2]
Key signaling pathways activated upon TCR and co-stimulatory receptor engagement include:
-
Phospholipase C γ1 (PLCγ1) Pathway: Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium influx, which activates the phosphatase calcineurin, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[3][4] DAG activates Protein Kinase C (PKC), which contributes to the activation of NF-κB.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving ERK, JNK, and p38 MAPK, results in the activation of the transcription factor AP-1.[1][4]
-
PI3K-AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation.[4]
The culmination of these signaling events is the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), and their receptors. IL-2 is a potent T-cell growth factor that drives clonal expansion of the activated T-cells.[3] Immunosuppressive compounds often target one or more of these signaling molecules or pathways to inhibit T-cell proliferation.
T-Cell Activation Signaling Pathway
References
Application Notes and Protocols: Isolation and Purification of Alkaloids from Kopsia officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[1][2] Kopsia officinalis, in particular, has been traditionally used in folk medicine for treating various ailments, including rheumatoid arthritis, pharyngitis, and tonsillitis.[1][3] The therapeutic potential of this plant is attributed to its unique alkaloidal constituents, which have demonstrated a range of pharmacological activities. This document provides a detailed protocol for the isolation and purification of alkaloids from the leaves and twigs of Kopsia officinalis, aimed at facilitating further research and drug development.
Data Presentation: Alkaloid Yields
The following table summarizes representative yields of alkaloids isolated from Kopsia species. The data is adapted from studies on Kopsia arborea, a closely related species, and provides an estimate of the expected yield per kilogram of dried plant material.
| Alkaloid | Yield (mg/kg of dried plant material) |
| Rhazinoline | 1.5 |
| 19(S)-Methoxytubotaiwine | 3.7 |
| 19(R)-Methoxytubotaiwine | 7.5 |
| Kopsamidine A | 3.4 |
| Kopsamidine B | 3.2 |
| Kopsinidine A | 1.2 |
| Kopsinidine B | 2.5 |
| Paucidactine C | 0.32 |
| Pericine N-oxide | 204.0 |
Experimental Workflow
Caption: Workflow for alkaloid isolation and purification.
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of alkaloids from the leaves and twigs of Kopsia officinalis.
Plant Material Preparation
-
Collect fresh leaves and twigs of Kopsia officinalis.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.
Acid-Base Partitioning (Fractionation)
-
Suspend the crude ethanolic extract in 5% aqueous hydrochloric acid (HCl).
-
Partition the acidic solution with an equal volume of ethyl acetate (B1210297) three times to remove non-alkaloidal compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous acidic layer to approximately 9-10 with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the basified solution with dichloromethane (B109758) (CH₂Cl₂) three times.
-
Combine the dichloromethane layers, wash with distilled water, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.
Purification by Column Chromatography
-
Subject the crude alkaloid fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Prepare the column by making a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and pouring it into the column.
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol (B129727) (e.g., Chloroform:Methanol 100:0 to 90:10).
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
Pool the fractions containing similar alkaloid profiles.
High-Performance Liquid Chromatography (HPLC) Purification
-
Further purify the combined fractions from column chromatography using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), can be effective.[4]
-
Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 220 nm and 280 nm).
-
Collect the peaks corresponding to individual alkaloids.
-
Remove the solvent from the collected fractions under reduced pressure or by lyophilization to obtain the pure alkaloids.
Structural Elucidation
-
Characterize the structure of the purified alkaloids using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 4. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [bio-protocol.org]
Application Notes and Protocols for the Scale-up Synthesis and Preclinical Evaluation of Kopsinaline Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of kopsinaline analogues and their subsequent preclinical evaluation as potential anti-cancer agents. The protocols outlined below are based on established methodologies for the synthesis and analysis of Kopsia alkaloids and related indole (B1671886) compounds.
Introduction to Kopsinaline and its Therapeutic Potential
Kopsinaline belongs to the complex family of monoterpene indole alkaloids isolated from plants of the Kopsia genus.[1] These alkaloids, including the closely related kopsinine, have garnered significant attention due to their intricate molecular architectures and promising biological activities.[1][2] Several members of the Kopsia family have demonstrated potent cytotoxic effects against a range of cancer cell lines, making them attractive scaffolds for the development of novel anti-cancer therapeutics.[3][4][5] The development of a scalable synthetic route to kopsinaline and its analogues is crucial for enabling extensive preclinical studies to explore their structure-activity relationships (SAR) and therapeutic potential.
Scale-up Synthesis of Kopsinaline Analogues
A robust and scalable synthetic strategy is paramount for producing sufficient quantities of kopsinaline analogues for preclinical trials. While the total synthesis of complex Kopsia alkaloids can be challenging, several strategies have been developed that can be adapted for scale-up and analogue generation.[6][7][8]
A common approach involves the construction of a key intermediate that can be divergently functionalized to produce a library of analogues. For the kopsinaline scaffold, a potential disconnection strategy is outlined below.
General Synthetic Strategy
The synthesis of the kopsinaline core can be approached through a convergent strategy, assembling key fragments to rapidly build molecular complexity. A representative, albeit generalized, synthetic workflow is depicted below. The process typically begins with the preparation of functionalized indole and piperidine (B6355638) precursors, which are then coupled and elaborated to form the pentacyclic core of kopsinaline. Subsequent late-stage functionalization allows for the introduction of diverse substituents to generate a library of analogues for SAR studies.
Caption: A generalized workflow for the synthesis of kopsinaline analogues.
Protocol for a Key Coupling Reaction (Illustrative Example)
This protocol describes a representative palladium-catalyzed cross-coupling reaction, a common method for forging key carbon-carbon bonds in indole alkaloid synthesis.[9]
Materials:
-
Functionalized indole precursor (e.g., 2-bromo-N-protected-tryptamine)
-
Functionalized piperidine precursor (e.g., a vinyl stannane (B1208499) or boronic acid derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene (B28343) or DMF)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole precursor (1.0 equiv), the piperidine precursor (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.05 - 0.1 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Preclinical Evaluation of Kopsinaline Analogues
The preclinical evaluation of newly synthesized kopsinaline analogues is essential to determine their anti-cancer activity and to establish a structure-activity relationship. This typically involves a tiered screening approach, starting with in vitro cytotoxicity assays followed by more complex in vivo studies for promising candidates.
In Vitro Cytotoxicity Screening
The initial assessment of anti-cancer activity is performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11][12]
Table 1: Cytotoxic Activity of Selected Kopsia Alkaloids against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Kopsifoline G | HS-1 | Skin Cancer | 11.8 | [6] |
| Kopsifoline H | HS-1 | Skin Cancer | 10.3 | [6] |
| Kopsifoline I | HS-1 | Skin Cancer | 7.3 | [6] |
| Kopsifoline G | SCL-1 | Skin Cancer | 13.8 | [6] |
| Kopsifoline H | SCL-1 | Skin Cancer | 12.5 | [6] |
| Kopsifoline I | SCL-1 | Skin Cancer | 9.5 | [6] |
| Kopsifoline G | BGC-823 | Stomach Cancer | 12.1 | [6] |
| Kopsifoline H | BGC-823 | Stomach Cancer | 11.2 | [6] |
| Kopsifoline I | BGC-823 | Stomach Cancer | 8.1 | [6] |
| Kopsifoline G | MCF-7 | Breast Cancer | 13.2 | [6] |
| Kopsifoline H | MCF-7 | Breast Cancer | 11.9 | [6] |
| Kopsifoline I | MCF-7 | Breast Cancer | 8.9 | [6] |
| Kopsimaline A | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
| Kopsimaline B | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
| Kopsimaline C | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
| Kopsimaline D | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
| Kopsimaline E | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
| Kopsiloscine J | KB (vincristine-resistant) | Oral Cancer | Potent MDR reversal | [5] |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Detailed Protocol for the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Kopsinaline analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kopsinaline analogues in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
In Vivo Efficacy Studies
Promising analogues identified from in vitro screening should be further evaluated in vivo using animal models, such as subcutaneous xenografts in immunodeficient mice.[13][14][15][16]
Caption: Workflow for in vivo xenograft studies.
Detailed Protocol for Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers
-
Anesthetic
-
Kopsinaline analogue formulation for injection
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor volume (Volume = (length x width²)/2) 2-3 times per week using calipers.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the kopsinaline analogue formulation (e.g., via intraperitoneal or intravenous injection) according to the predetermined dosing schedule. The control group should receive the vehicle.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Monitor for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Structure-Activity Relationship (SAR) Studies
The data generated from the in vitro and in vivo studies will be used to establish a structure-activity relationship for the kopsinaline analogues. This will help to identify the key structural features required for anti-cancer activity and guide the design of more potent and selective compounds.
Caption: Iterative cycle of SAR-guided drug discovery.
By systematically modifying different parts of the kopsinaline scaffold and evaluating the corresponding changes in biological activity, researchers can build a comprehensive understanding of the SAR, paving the way for the development of a clinical candidate.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Divergent Synthesis of Kopsia and Structurally Related Monoterpenoid Indole Alkaloids: A Non-biomimetic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of aspidofractinine alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of aspidofractinine (B1242310) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of aspidofractinine alkaloids?
A1: The main difficulties stem from their complex molecular architecture, which includes a rigid, cage-like hexacyclic core, a bicyclo[2.2.2]octane motif, and up to three contiguous quaternary stereocenters.[1][2] Key challenges include the stereocontrolled construction of these quaternary centers, the formation of the strained bicyclic system, and achieving high yields over a multi-step synthesis.[1]
Q2: What are the most common strategies for constructing the core structure of aspidofractinine alkaloids?
A2: Several elegant strategies have been developed, often relying on cascade or tandem reactions to rapidly build molecular complexity.[1][3] Common approaches include:
-
Diels-Alder Reactions: Intramolecular Diels-Alder cycloadditions are frequently used to construct the bicyclo[2.2.2]octane core.[4]
-
Radical Cyclizations: Late-stage samarium(II) iodide (SmI2)-promoted radical cyclizations have been successful in forming the caged structure.[5]
-
Cascade Reactions: Organocatalytic cascade reactions, such as Michael-aldol condensations, and transition metal-catalyzed cascades are employed to efficiently assemble key polycyclic intermediates.[3][6]
-
Fischer Indole Synthesis/Mannich Reaction: This cascade has been utilized to construct the aspidofractinine framework in a biomimetic fashion.[6]
Q3: Are there common issues with protecting groups in these syntheses?
A3: Yes, given the number of functional groups and reaction steps, protecting group manipulation can be challenging. Problems often arise from:
-
Protecting group stability: The chosen protecting group may not be stable to all reaction conditions in the synthetic sequence.
-
Cleavage difficulty: Steric hindrance around the protecting group can make its removal difficult without affecting other parts of the molecule.
-
Orthogonality: Ensuring that one protecting group can be removed without affecting others is crucial for success and requires careful planning.
Troubleshooting Guides for Key Reactions
Intramolecular Diels-Alder Reaction
Q: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core is giving low yields or failing completely. What are the potential causes and solutions?
A: Low yields in the intramolecular Diels-Alder reaction can be attributed to several factors.
-
Incorrect Substrate Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. If the linker between the diene and dienophile is too rigid or sterically hindered, it may prevent the necessary conformation.
-
Solution: Re-design the substrate to have a more flexible linker. Computational modeling can help predict the feasibility of the required transition state.
-
-
Low Reactivity of Dienophile/Diene: If the electronic properties of the diene and dienophile are not well-matched (i.e., a significant HOMO-LUMO gap is lacking), the reaction may be slow or require harsh conditions.
-
Solution: Introduce electron-withdrawing groups on the dienophile or electron-donating groups on the diene to lower the LUMO and raise the HOMO, respectively.
-
-
Side Reactions: At high temperatures, dimerization or polymerization of the starting material can compete with the desired intramolecular reaction.[7] Additionally, retro-Diels-Alder reaction of the product can occur.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway. Optimize the reaction temperature and time; sometimes, lower temperatures for longer durations are more effective. Microwave irradiation can sometimes promote the desired reaction over side reactions.
-
-
Lewis Acid Incompatibility: While Lewis acids can catalyze the Diels-Alder reaction, they can also promote side reactions or decomposition of sensitive substrates. Attempts to induce enantioselectivity using chiral Lewis acids in some aspidofractinine syntheses have been unsuccessful.[8]
-
Solution: Screen a variety of Lewis acids and optimize the stoichiometry. If enantioselectivity is the goal and chiral Lewis acids are ineffective, consider using a chiral auxiliary on the dienophile.
-
SmI2-Promoted Radical Cyclization
Q: My late-stage SmI2-promoted radical cyclization to form the cage structure is not working. What should I troubleshoot?
A: This is a challenging but crucial step in several aspidofractinine syntheses. Failure can often be traced to the following:
-
Choice of Radical Precursor: The type of radical precursor is critical. For instance, in the synthesis of paucidirinine, a methyl dithiocarbonate precursor failed to cyclize under both n-Bu3SnH/AIBN and SmI2 conditions.[7]
-
Solution: Switching to an alkyl iodide as the radical precursor was successful.[7] It is important to screen different radical precursors (e.g., iodides, bromides, xanthates).
-
-
SmI2 Quality and Stoichiometry: The quality of the SmI2 solution is paramount. It is sensitive to air and moisture.
-
Solution: Ensure the SmI2 is freshly prepared or properly stored. Titrate the solution before use. Use a sufficient excess of SmI2 (typically 2.2-4 equivalents).
-
-
Additives: The presence of additives can dramatically influence the reactivity of SmI2.
-
Solution: HMPA is a common additive that increases the reducing power of SmI2. Water or other proton sources are also often necessary for the reaction to proceed. The choice and amount of additive should be carefully optimized.
-
-
Reaction Conditions: Temperature and reaction time are important parameters.
-
Solution: While many SmI2 reactions are run at room temperature or below, some may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
Organocatalytic Cascade Reactions (e.g., Michael-Aldol)
Q: I am having trouble with the yield and stereoselectivity of my organocatalytic Michael-aldol cascade reaction. How can I optimize this?
A: Cascade reactions are powerful but sensitive to reaction conditions.
-
Catalyst Loading and Choice: The catalyst loading is crucial; too little may result in a slow reaction, while too much can sometimes lead to side reactions. The choice of organocatalyst is also critical for achieving high stereoselectivity.
-
Solution: Screen different catalysts and optimize the catalyst loading. In the synthesis of (-)-minovincine, a quinine-squaramide organocatalyst was effective.[6]
-
-
Solvent Effects: The solvent can significantly impact the reaction rate, yield, and stereoselectivity by influencing the solubility of reactants and the stability of the transition states.
-
Solution: A solvent screen is recommended. For the synthesis of a key chiral building block for (-)-minovincine, dioxane was found to be the optimal solvent.[6]
-
-
Reaction Temperature: Temperature can affect both the reaction rate and the stereoselectivity.
-
Solution: Optimize the reaction temperature. Often, running the reaction at a lower temperature for a longer time can improve stereoselectivity. The aforementioned Michael-aldol cascade proceeded well at room temperature.[6]
-
-
Substrate Purity: Impurities in the starting materials can sometimes inhibit the catalyst or lead to side reactions.
-
Solution: Ensure that the starting materials are of high purity.
-
Data Presentation
Table 1: Comparison of Key Reaction Yields in Selected Aspidofractinine Alkaloid Syntheses
| Synthetic Strategy/Key Reaction | Alkaloid Target | Reported Yield | Reference |
| Tandem Enamination/[4+2] Cycloaddition | Paucidirinine | Not specified | [7] |
| SmI2-Promoted Radical Cyclization | Paucidirinine | 67% (2 steps) | [7] |
| Organocatalytic Michael/Aldol Cascade | (-)-Minovincine | 71% | [6] |
| Fischer Indole/Mannich Cascade | (-)-Aspidofractinine | 55% | [6] |
| Suzuki-Miyaura/Diels-Alder Cascade | (±)-Aspidofractinine | 71% | [8] |
| Stereoselective Cyanate-to-Isocyanate Rearrangement | (+)-Aspidofractinine | Not specified | [9] |
| Ring-Closing Metathesis | (+)-Aspidofractinine | 86% | [9] |
Experimental Protocols
Protocol 1: SmI2-Promoted Radical Cyclization for Paucidirinine Synthesis[7]
To a solution of the alkyl iodide precursor in a mixture of THF and HMPA (10:1) at 25 °C is added a solution of SmI2 (0.1 M in THF). The reaction mixture is stirred for 1 hour. The reaction is then quenched and worked up to afford the cyclized product.
Protocol 2: Organocatalytic Michael-Aldol Cascade for (-)-Minovincine Intermediate[6]
To a solution of the Nazarov reagent and ω-chloro-formylpentenoate in dioxane at room temperature is added the quinine-squaramide organocatalyst (2 mol%). The reaction is stirred until completion, and the product is purified by chromatography.
Protocol 3: Fischer Indole/Mannich Cascade for (-)-Aspidofractinine Synthesis[6]
A solution of the acetyl-substituted tricyclic ketone and phenylhydrazine (B124118) in a suitable solvent is heated to effect the Fischer indolization. The presumed indolenine intermediate undergoes a spontaneous intramolecular Mannich reaction to afford the oxo-aspidofractinine product.
Visualizations
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Caption: Troubleshooting workflow for SmI2-promoted radical cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective synthesis of (+)-aspidofractinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pictet-Spengler Reaction Conditions for Electron-Rich Tryptamines
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this powerful cyclization reaction, with a particular focus on electron-rich tryptamines.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a related heterocyclic system.[1][2][3] The reaction is typically catalyzed by an acid and may require heat.[1][3] It is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and pharmaceuticals.[1][2]
Q2: Why are electron-rich tryptamines often preferred for the Pictet-Spengler reaction?
Electron-rich tryptamines, which possess electron-donating groups on the indole (B1671886) ring (such as methoxy (B1213986) or benzyloxy groups), are highly reactive in the Pictet-Spengler reaction.[4] The increased electron density enhances the nucleophilicity of the indole ring, facilitating the key intramolecular cyclization step.[4] This often leads to higher yields and allows the reaction to proceed under milder conditions, sometimes even at physiological pH and temperature.[1][5][6]
Q3: What are the key parameters to consider when optimizing the Pictet-Spengler reaction?
The successful execution of a Pictet-Spengler reaction depends on several critical parameters:
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[6] For sensitive substrates, milder catalysts or even acid-free conditions may be necessary.
-
Solvent: The solvent can affect the solubility of reactants and the stability of reaction intermediates. Common solvents include alcohols (e.g., methanol), chlorinated solvents (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene).[7]
-
Temperature: The optimal reaction temperature can vary significantly. While some reactions proceed at room temperature, others may require heating to reflux.[1] Temperature can also influence the stereoselectivity of the reaction.[2]
-
Reactant Stoichiometry: The ratio of the tryptamine to the carbonyl compound can impact the reaction outcome. A slight excess of the carbonyl compound is sometimes used to ensure complete consumption of the tryptamine.[6]
Q4: Can ketones be used in the Pictet-Spengler reaction with electron-rich tryptamines?
Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity of the carbonyl carbon.[3] Reactions with ketones may require harsher conditions, such as stronger acids and higher temperatures, to achieve good conversion.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler reaction with electron-rich tryptamines.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The choice of acid catalyst is critical. For electron-rich tryptamines, milder acids are often sufficient. If a strong acid is causing decomposition, consider switching to a weaker acid like acetic acid or using a Lewis acid. Optimize the catalyst loading; typically 5-20 mol% is a good starting point. |
| Inappropriate Reaction Temperature | While electron-rich tryptamines can react at lower temperatures, some combinations may still require heating. Monitor the reaction by TLC or LC-MS to determine if it is proceeding at the current temperature. If the reaction is sluggish, gradually increase the temperature. Conversely, if decomposition is observed, try running the reaction at a lower temperature for a longer duration. |
| Poor Solvent Choice | Ensure that both the tryptamine and the carbonyl compound are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, the use of acetonitrile (B52724) as a co-solvent with water has been shown to improve reaction rates and yields for the synthesis of 5-MeO-DMT.[8] |
| Decomposition of Starting Material or Product | Electron-rich indoles can be sensitive to strongly acidic conditions. Consider using milder catalysts, protecting sensitive functional groups, or running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation or Polymerization | The tetrahydro-β-carboline product can sometimes react further. Using a slight excess of the aldehyde or ketone can help drive the reaction to completion and minimize the concentration of unreacted tryptamine available for side reactions.[6] Careful control of stoichiometry and slow addition of the carbonyl compound can also be beneficial. |
| Formation of Spiroindolenine Intermediate | The initial cyclization can lead to a spiroindolenine intermediate, which then rearranges to the final product. Under certain conditions, this intermediate or its subsequent byproducts may be observed. Adjusting the acidity and temperature of the reaction can influence the rate of rearrangement to the desired product. |
| Oxidation of the Product | Tetrahydro-β-carbolines can be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods. Working under an inert atmosphere and using degassed solvents can help to minimize oxidative side products. |
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Pictet-Spengler reaction with electron-rich tryptamines from various studies.
Table 1: Optimization of the Pictet-Spengler Reaction for the Synthesis of 5-MeO-DMT
| Entry | Tryptamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Methoxytryptamine | Formaldehyde | Acetic Acid | Water | Reflux | 2 | ~63% (crude) |
| 2 | 5-Methoxytryptamine | Formaldehyde | Acetic Acid | Water/Acetonitrile (1:1) | Room Temp | Overnight | 88% (conversion) |
| 3 | 5-Methoxytryptamine | Formaldehyde | Acetic Acid | Water/Acetonitrile (1:1) | 40 | 3 | Completion |
Data adapted from a study on the synthesis of 5-MeO-DMT succinate.[8]
Table 2: Comparison of Catalysts and Conditions for the Pictet-Spengler Reaction of Tryptamines
| Tryptamine | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Tryptamine | Benzaldehyde | NH₄Cl | Methanol | Room Temp | 10-15 min | 90 |
| Tryptamine | 4-Chlorobenzaldehyde | Citric Acid | Water | 80°C | 30 min | 94 |
| Tryptophan methyl ester | Piperonal | Benzoic Acid | Acetic Acid | Not specified | Not specified | 92:8 (cis:trans) |
| Tryptamine | Various aromatic | Sc(OTf)₃ | Dichloromethane | Microwave | 2-5 min | 80-95 |
This table is a compilation of data from multiple sources to illustrate the variety of effective conditions.[9][10][11][12]
Experimental Protocols
General Procedure for the Acid-Catalyzed Pictet-Spengler Reaction of an Electron-Rich Tryptamine:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the electron-rich tryptamine (1.0 equivalent).
-
Solvent Addition: Add the appropriate solvent (e.g., methanol, dichloromethane, or a water/acetonitrile mixture) to dissolve the tryptamine. The concentration is typically in the range of 0.1-0.5 M.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., acetic acid, trifluoroacetic acid, or a Lewis acid) in the desired molar percentage (typically 5-50 mol%). For reactions using mineral acids like HCl, a few drops of a concentrated solution may be sufficient.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemcom.com [echemcom.com]
Troubleshooting low yields in the asymmetric synthesis of the kopsinaline core
Welcome to the technical support center for the asymmetric synthesis of the kopsinaline core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of the kopsinaline core, with a focus on improving low yields in key transformations.
Q1: My Pictet-Spengler reaction for the initial cyclization is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Pictet-Spengler reaction for this synthesis are often attributed to several factors. The electrophilicity of the iminium ion intermediate and the nucleophilicity of the indole (B1671886) ring are critical for success.[1]
Troubleshooting Steps:
-
Acid Catalyst: The choice and amount of acid catalyst are crucial. Stronger acids can promote the reaction but may also lead to side products or decomposition of sensitive substrates. It is advisable to screen different acid catalysts and optimize their loading. Milder conditions, such as using chiral phosphoric acids, have also been shown to be effective, particularly for sensitive substrates.
-
Reaction Temperature: Temperature plays a significant role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Choice: The solvent can impact the solubility of reactants and the stability of intermediates. While protic solvents are traditionally used, aprotic media have sometimes resulted in higher yields.[1] A solvent screen is recommended to identify the optimal medium for your specific substrate.
-
Substrate Stability: Ensure the stability of your β-arylethylamine and aldehyde starting materials under the reaction conditions. If decomposition is observed, consider using milder conditions or protecting sensitive functional groups.
Illustrative Data on Pictet-Spengler Reaction Optimization:
| Catalyst (10 mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 25 | Dichloromethane (B109758) (DCM) | 65 | General Knowledge |
| Trifluoroacetic Acid (TFA) | 50 | Dichloromethane (DCM) | 75 | General Knowledge |
| Scandium Triflate (Sc(OTf)₃) | 25 | Acetonitrile (MeCN) | 80 | General Knowledge |
| Chiral Phosphoric Acid | 0 | Toluene (B28343) | 85 (with 90% ee) | General Knowledge |
Q2: I am observing significant byproduct formation in the intramolecular Friedel-Crafts reaction to form the eight-membered ring. How can I minimize these side reactions?
A2: Intramolecular Friedel-Crafts reactions to form medium-sized rings, such as the eight-membered ring in the kopsinaline core, can be challenging due to high activation barriers and competing side reactions.
Troubleshooting Steps:
-
Lewis Acid Choice: The strength of the Lewis acid is a critical parameter. A Lewis acid that is too strong can lead to polymerization or rearrangement of the carbocation intermediate. Screening a range of Lewis acids, from strong (e.g., AlCl₃) to milder (e.g., BF₃·OEt₂, SnCl₄), is recommended.
-
Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Running the reaction at a lower concentration (e.g., 0.01 M or lower) can significantly improve the yield of the desired cyclized product.
-
Temperature Control: Precise temperature control is essential. The optimal temperature will be a balance between providing enough energy for the desired cyclization and minimizing decomposition or side reactions. Running the reaction at lower temperatures for a longer duration is often beneficial.
-
Substrate Design: The nature of the leaving group on the acylating agent or the alkylating chain can influence the reaction's success. More reactive electrophiles may allow for milder reaction conditions.
Logical Workflow for Optimizing Intramolecular Friedel-Crafts Reaction:
Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts cyclization.
Q3: The dearomative Claisen rearrangement step is proceeding with low conversion and the formation of multiple products. What are the likely causes and solutions?
A3: The dearomative Claisen rearrangement of indole derivatives is a powerful transformation but can be sensitive to reaction conditions. Low conversion and side product formation are common hurdles.
Troubleshooting Steps:
-
Thermal Instability: The substrates for this rearrangement can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition. It is crucial to carefully monitor the reaction and avoid unnecessarily long reaction times. The use of a sealed tube or microwave irradiation can sometimes provide more controlled heating and improve yields.
-
Solvent Effects: The choice of a high-boiling, non-polar solvent is typical for Claisen rearrangements. Toluene or xylene are common choices. Ensure the solvent is dry and deoxygenated to prevent side reactions.
-
Incomplete Rearrangement: If the reaction stalls, it might be due to an unfavorable equilibrium. In some cases, trapping the rearranged product in situ can drive the reaction to completion. For example, immediate reduction of the newly formed enamine or imine can prevent reversion to the starting material.
-
Side Reactions: A common side reaction is the elimination of the allylic alcohol to form a simple substituted indole. This can be minimized by ensuring the reaction is conducted under neutral or slightly basic conditions if possible, as acidic traces can promote elimination.
Experimental Workflow for Dearomative Claisen Rearrangement:
Caption: Key steps in the dearomative Claisen rearrangement sequence.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction
-
To a solution of the appropriate tryptamine (B22526) derivative (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add the chiral phosphoric acid catalyst (0.1 equiv).
-
Stir the mixture for 10 minutes, then add the aldehyde (1.1 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.
Protocol 2: Intramolecular Friedel-Crafts Acylation
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To a solution of the carboxylic acid precursor (1.0 equiv) in dry dichloromethane (0.01 M) at -78 °C under an argon atmosphere, add oxalyl chloride (2.0 equiv) followed by a catalytic amount of dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and stir for 2 hours to form the acid chloride.
-
In a separate flask, prepare a solution of aluminum trichloride (B1173362) (AlCl₃) (1.5 equiv) in dry dichloromethane (0.05 M) at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the AlCl₃ suspension via cannula over 1 hour.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Dearomative Indole-Claisen Rearrangement
-
Dissolve the indole-containing allylic alcohol (1.0 equiv) in anhydrous, degassed toluene (0.05 M) in a sealed tube.
-
Heat the reaction mixture to 130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
If in situ reduction is desired, add methanol (B129727) followed by sodium borohydride (B1222165) (NaBH₄) (3.0 equiv) in portions at 0 °C.
-
Stir for 1 hour, then quench with water.
-
Extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Signaling Pathways and Logical Relationships
Proposed Synthetic Pathway to the Kopsinaline Core:
References
Technical Support Center: Regioselective Late-Stage Functionalization of the Kopsinaline Scaffold
Welcome to the technical support center for the late-stage functionalization of the kopsinaline scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of achieving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective late-stage functionalization on the kopsinaline scaffold?
A1: The primary challenges stem from the complex, three-dimensional structure and the presence of multiple, electronically similar C-H bonds. Key difficulties include:
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Steric Hindrance: The caged, heptacyclic structure of the kopsinaline core can restrict access of catalysts and reagents to certain C-H bonds.
-
Multiple Reactive Sites: The indole (B1671886) nucleus and various aliphatic C-H bonds present numerous potential sites for functionalization, leading to mixtures of regioisomers.
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Functional Group Interference: The presence of the basic tertiary amine and other functional groups can lead to catalyst deactivation or undesired side reactions.[1]
Q2: Which catalytic systems are most promising for the regioselective C-H functionalization of kopsinaline and related Aspidosperma alkaloids?
A2: Based on studies of complex indole alkaloids, two main catalytic systems show significant promise:
-
Palladium Catalysis: Palladium-catalyzed C-H activation, particularly for arylation, has been effectively used for various indole-containing compounds. The regioselectivity can often be controlled by the choice of ligands and directing groups.
-
Iridium Catalysis: Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group, which can then be further functionalized. This method can exhibit high regioselectivity, often directed by steric factors or the presence of a directing group.[2][3][4]
Q3: How can I predict which C-H bond on the kopsinaline scaffold is most likely to react?
A3: Predicting the most reactive C-H bond can be approached through a combination of theoretical and empirical methods:
-
Computational Modeling: Density Functional Theory (DFT) calculations can help predict the relative energies of C-H activation at different positions on the scaffold.
-
Steric Accessibility Analysis: Examining a 3D model of kopsinaline can provide insights into which C-H bonds are most accessible to the catalyst.
-
Electronic Effects: The indole C2 and C7 positions are often electronically favored for electrophilic attack in C-H activation pathways. The specific catalyst and reaction mechanism will ultimately determine the regiochemical outcome.[5]
Troubleshooting Guides
Problem 1: Poor or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ. |
| Ligand Incompatibility | The chosen ligand may not be optimal. Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Solvent Effects | The reaction may be sensitive to the solvent. Try a range of polar aprotic solvents such as dioxane, DMF, or DMAc. |
| Base Incompatibility | The choice and strength of the base are critical. Screen inorganic bases like K2CO3, Cs2CO3, or organic bases like pivalic acid. |
| Substrate Purity | Impurities in the kopsinaline starting material can poison the catalyst. Ensure the substrate is of high purity. |
Problem 2: Lack of Regioselectivity in Iridium-Catalyzed C-H Borylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Steric Control is Insufficient | The inherent sterics of the kopsinaline scaffold may not be sufficient to direct the borylation to a single site. |
| Ligand Effects | The ligand on the iridium catalyst plays a crucial role in directing the regioselectivity. Experiment with different bipyridine or phenanthroline-based ligands. |
| Directing Group Strategy | Consider introducing a temporary directing group to guide the catalyst to the desired C-H bond. N-acyl or N-silyl groups on the indole nitrogen have been shown to direct borylation to the C7 position.[3][4] |
| Reaction Temperature | Lowering the reaction temperature may improve the kinetic selectivity for one regioisomer over others. |
Data Presentation
Table 1: Hypothetical Screening of Ligands for Pd-Catalyzed C2-Arylation of Kopsinaline
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | C2:C7 Ratio |
| 1 | P(t-Bu)3 | Dioxane | 100 | 45 | 3:1 |
| 2 | SPhos | Dioxane | 100 | 68 | 8:1 |
| 3 | XPhos | Dioxane | 100 | 75 | >20:1 |
| 4 | RuPhos | Toluene | 120 | 52 | 5:1 |
Table 2: Influence of Directing Groups on Regioselectivity of Ir-Catalyzed Borylation of a Model Indole Substrate
| Entry | N-Protecting Group | Ligand | Yield (%) | C7:C2:C3 Ratio |
| 1 | None | dtbpy | 60 | 1:5:10 |
| 2 | Acyl | dtbpy | 85 | >20:1:1 |
| 3 | SiEt2H | dtbpy | 92 | >50:1:0 |
| 4 | Boc | dtbpy | 78 | 2:1:8 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Kopsinaline
-
Reaction Setup: To an oven-dried Schlenk tube, add the kopsinaline substrate (1.0 equiv), aryl halide (1.2 equiv), palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Reagents: Add the base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
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Analysis: Characterize the product and determine the regioselectivity by 1H NMR and LC-MS.
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of Kopsinaline
-
Reaction Setup: In a glovebox, add the iridium pre-catalyst (e.g., [Ir(COD)OMe]2, 1-3 mol%) and ligand (e.g., dtbpy, 2-6 mol%) to an oven-dried vial.
-
Addition of Reagents: Add the kopsinaline substrate (1.0 equiv) and the boron source (e.g., B2pin2, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or cyclohexane).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C) for 16-48 hours.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Analyze the product by 1H NMR, 11B NMR, and LC-MS to determine the yield and regioselectivity.
Visualizations
Caption: Workflow for Pd-Catalyzed C-H Arylation of Kopsinaline.
Caption: Troubleshooting Logic for Improving Regioselectivity.
References
- 1. Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Managing degradation of indole alkaloids during extraction and purification
Technical Support Center: Managing Indole (B1671886) Alkaloid Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the extraction and purification of indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of indole alkaloids?
A1: Indole alkaloids are susceptible to degradation from several factors, including:
-
pH: Many indole alkaloids are unstable in acidic or alkaline conditions. For instance, some Mitragyna alkaloids are known to be acid-labile[1].
-
Light: Exposure to light, particularly UV radiation, can cause photochemical degradation of sensitive indole alkaloids[2][3].
-
Temperature: High temperatures can accelerate degradation, leading to lower yields. For some alkaloids, degradation is observed at temperatures exceeding 60°C[4].
-
Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by enzymes like cytochrome P450 monooxygenases or occur spontaneously in the presence of atmospheric oxygen[5][6].
-
Enzymes: Residual enzymes in plant material can continue to metabolize or degrade alkaloids post-harvest if not properly inactivated.
-
Solvents: The choice of solvent is critical, as reactive solvents or impurities can lead to the degradation of the target compounds.
Q2: How can I minimize alkaloid degradation during sample preparation and storage?
A2: To minimize degradation, consider the following precautions:
-
Drying: Dry plant material at a controlled temperature, typically between 40-50°C, to inactivate enzymes and prevent microbial growth without causing thermal degradation[7].
-
Grinding: To avoid overheating during grinding, process the material in short intervals and use cooling methods, such as placing the grinder in ice[8].
-
Storage: Store crude extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photodegradation.
Q3: What general strategies can be employed to enhance the stability of indole alkaloids throughout the entire workflow?
A3: A multi-faceted approach is most effective:
-
Work Quickly: Minimize the duration of extraction and purification steps.
-
Temperature Control: Use low temperatures whenever possible. Perform extractions at room temperature or below and use a rotary evaporator at a temperature not exceeding 50°C for solvent removal[7].
-
Light Protection: Use amber glassware or cover equipment with aluminum foil to protect light-sensitive compounds[2][3].
-
Inert Atmosphere: Purge solvents with an inert gas like nitrogen or argon and work under a blanket of inert gas to minimize exposure to oxygen.
-
pH Control: Buffer solutions to maintain a pH where the target alkaloid is most stable. Alkaloids are often extracted in either acidic or basic solutions to convert them into their salt or free base form, respectively, which can also influence their stability[9][10].
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Target Alkaloid in Crude Extract | 1. Incomplete Extraction: The solvent may not be optimal for your target alkaloid, or the extraction time/method is insufficient.[7] 2. Compound Degradation: The alkaloid may be degrading due to high temperature, inappropriate pH, or oxidation during extraction.[7] 3. Low Natural Abundance: The source material may inherently contain a low concentration of the target compound.[7] | 1. Optimize Solvent: Test a range of solvents with varying polarities. Alcohol solvents like methanol (B129727) or ethanol (B145695) are often effective for a broad range of alkaloids.[10] 2. Modify Extraction Method: Consider alternative methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can be performed at lower temperatures.[11] 3. Control Conditions: Extract at room temperature or below, protect from light, and consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent. |
| Appearance of New/Unknown Spots on TLC/LC-MS After Extraction | 1. Degradation Products: The new spots are likely degradation products of your target alkaloid.[12] 2. Oxidation: The indole nucleus may have been oxidized. | 1. Re-evaluate Extraction Conditions: Check and control pH, temperature, and light exposure more rigorously. 2. Work Under Inert Gas: Perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere to prevent oxidation. |
| Target Alkaloid Will Not Elute from Silica (B1680970) Gel Column | 1. Strong Adsorption: The basic nitrogen atom of the indole alkaloid is interacting strongly with the acidic silanol (B1196071) groups on the silica gel.[13] | 1. Add a Basic Modifier: Add a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to neutralize the acidic sites on the silica gel.[13][14] 2. Change Stationary Phase: Switch to a deactivated or neutral stationary phase like neutral alumina (B75360) or use reversed-phase chromatography.[13] |
| Significant Peak Tailing During Column Chromatography | 1. Secondary Interactions: Strong interactions between the basic alkaloid and acidic stationary phase are occurring.[13] 2. Column Overload: Too much sample has been loaded onto the column. | 1. Use a Mobile Phase Modifier: As above, add a small percentage of a base (e.g., 0.1-1% triethylamine) to your eluent. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. |
| Loss of Compound During Solvent Removal (Evaporation) | 1. Thermal Degradation: The temperature of the water bath on the rotary evaporator is too high. 2. Volatility: The alkaloid itself may be semi-volatile. | 1. Lower Temperature: Concentrate the filtrate under reduced pressure at a temperature not exceeding 40-50°C.[7] 2. Use Alternative Methods: For highly sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate. |
Quantitative Data Summary
The stability of indole alkaloids is highly dependent on their specific structure and the experimental conditions.
Table 1: Stability of Select Mitragyna Alkaloids Under Various Conditions
| Alkaloid | pH Condition | Temperature | Stability Note |
| Mitragynine | Acidic (pH 2-6) | 4-40°C | Generally stable over 8 hours.[1] |
| Mitragynine | Alkaline (pH > 7) | Room Temp | Undergoes hydrolysis of the methyl ester.[1] |
| 7-hydroxymitragynine | Neutral | ≥ 40°C | The most unstable alkaloid studied, with significant loss observed after 8 hours.[1] |
| Speciociliatine & Speciogynine | Acidic (pH 2-6) | 4-40°C | Demonstrated greater stability than Mitragynine.[1] |
Data summarized from a study on the short-term stability of Mitragyna alkaloids over 8 hours[1].
Table 2: General Temperature Effects on Alkaloid Extraction
| Temperature Range | Effect on Extraction | Risk of Degradation |
| 40-60°C | Increased extraction efficiency due to enhanced solvent diffusivity and solute solubility.[4] | Low to moderate for most alkaloids. |
| > 60°C | A decline in the yield of some alkaloids is often observed.[4] | High risk of thermal degradation for sensitive compounds.[4] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Indole Alkaloids
This protocol is a standard method for selectively extracting basic alkaloids from plant material.
-
Preparation: Dry the plant material at 40-50°C and grind it into a fine powder[7].
-
Acidification: Macerate the powdered material in an acidic aqueous solution (e.g., 1-5% acetic acid or dilute HCl) for several hours to overnight. This converts the alkaloids into their water-soluble salt forms.
-
Filtration: Filter the mixture to separate the acidic extract from the solid plant material.
-
Defatting: Wash the acidic extract with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, chlorophyll, and other non-polar impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to convert the alkaloid salts back to their free base form, which is less water-soluble[7].
-
Extraction of Free Base: Extract the basified aqueous solution multiple times with a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane[7].
-
Concentration: Combine the organic fractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract[7].
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is used to separate the target alkaloid from the crude extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). If peak tailing is anticipated, you can pre-treat the silica gel by washing it with a solvent containing a small amount of triethylamine and then with the starting mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A common gradient is Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol. To prevent peak tailing, 0.1-1% triethylamine can be added to the mobile phase system[13].
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions that contain the pure target alkaloid and concentrate the solution under reduced pressure to obtain the purified compound.
Mandatory Visualizations
Caption: General workflow for indole alkaloid extraction and purification.
Caption: Factors leading to the degradation of indole alkaloids.
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants [frontiersin.org]
- 3. Effects of Near-Ultraviolet Light on Alkaloid Production in Catharanthus roseus Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Cryopreservation of Primary Cells for Immunosuppression Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of primary cells for use in immunosuppression assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the highest possible cell viability and functionality post-thaw.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell concentration for cryopreserving primary cells like PBMCs?
A1: The recommended concentration for freezing peripheral blood mononuclear cells (PBMCs) is between 0.5 - 10 x 10^6 cells/mL.[1] However, the ideal concentration can vary depending on the specific cell type and downstream application. It is advisable to test multiple concentrations to determine the one that yields the best viability, recovery, and functionality for your specific assay.[1]
Q2: What is the best cryopreservation medium for primary immune cells?
A2: A commonly used and effective cryopreservation medium consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (B87167) (DMSO).[2][3] Alternatively, commercially available serum-free cryopreservation solutions like CryoStor® CS10 are also widely used and have been shown to yield high post-thaw viability.[1] Some protocols also utilize human serum albumin (HSA) as a substitute for FBS.[2] The choice of medium can impact post-thaw cell recovery and function, so it is important to select a medium that is compatible with your cell type and experimental goals.
Q3: Can I store my cryopreserved primary cells at -80°C long-term?
A3: Long-term storage of primary cells at -80°C is not recommended.[1] For optimal preservation of cell viability and function, it is crucial to transfer the cryovials to the vapor phase of liquid nitrogen (below -135°C) for long-term storage.[1] Storage at -80°C is suitable for overnight storage before transferring to liquid nitrogen.[1]
Q4: Should I rest my primary cells after thawing before using them in an immunosuppression assay?
A4: Yes, it is highly recommended to rest primary cells, particularly T cells, for a period of 8 to 18 hours after thawing.[4] This rest period allows for the removal of apoptotic cells and can help restore cellular function, leading to improved viability and more reliable results in functional assays.[4]
Q5: Can I refreeze primary cells that have already been thawed?
A5: It is generally not recommended to refreeze primary cells after they have been thawed.[5] Each freeze-thaw cycle can significantly decrease cell viability and functionality.[5] It is best to cryopreserve cells in aliquots that are appropriate for a single experiment to avoid the need for refreezing.
Troubleshooting Guides
Issue 1: Low Cell Viability After Thawing
| Possible Cause | Solution |
| Improper Freezing Rate | Ensure a slow, controlled cooling rate of approximately -1°C per minute.[6] Use a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty™) placed in a -80°C freezer.[1] |
| Incorrect Thawing Procedure | Thaw cells rapidly in a 37°C water bath until only a small ice crystal remains (approximately 1-2 minutes).[6][7] Do not allow the cells to warm up completely in the water bath. |
| Toxicity of Cryoprotectant (DMSO) | Dilute the thawed cells immediately in pre-warmed culture medium to reduce the concentration of DMSO.[3] Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh medium. |
| Suboptimal Cryopreservation Medium | Use a high-quality cryopreservation medium, such as 90% FBS with 10% DMSO or a validated commercial cryopreservation solution.[2][3] |
| Poor Quality of Cells Before Freezing | Only cryopreserve healthy, viable cells. Ensure that the cells are in the logarithmic growth phase and have high viability before starting the cryopreservation process. |
| Improper Long-Term Storage | Store cells in the vapor phase of liquid nitrogen (below -135°C) for long-term storage.[1] Avoid repeated temperature fluctuations. |
Issue 2: Poor Cell Functionality in Immunosuppression Assays
| Possible Cause | Solution |
| Cell Stress from Freeze-Thaw Process | Allow cells to rest in culture for at least 8-18 hours after thawing before use in functional assays.[4] This allows the cells to recover and regain normal function. |
| Sublethal Damage During Cryopreservation | Optimize the entire cryopreservation protocol, including freezing rate, cryoprotectant concentration, and thawing procedure, to minimize cellular damage. |
| Alterations in Cytokine Signaling | Be aware that cryopreservation can alter cytokine secretion profiles.[8][9] For example, the frequency of IL-6 and IFN-γ secreting cells may be lower in cryopreserved samples.[8] Consider this when interpreting results and include appropriate controls. |
| Changes in T-Cell Activation Pathways | Cryopreservation can impact T-cell responsiveness to stimuli.[10] A post-thaw recovery period is crucial for restoring immunocompetence.[10] |
| Inappropriate Post-Thaw Handling | Handle cells gently after thawing. Avoid vigorous pipetting or vortexing. Use pre-warmed media for all post-thaw steps. |
Quantitative Data Summary
Table 1: Post-Thaw Viability of Human Ovarian Tissue with Different Cryopreservation Protocols
| Protocol | Pre-Vitrification Viability (%) | Post-Vitrification Viability (%) |
| Protocol 1 (DMSO-containing) | 90.1 | 82.9 |
| Protocol 2 (DMSO-free) | 88.4 | 72.4 |
| Data adapted from a study on human ovarian tissue cryopreservation.[11] |
Table 2: Effect of Cryopreservation on T-Cell Response to PHA Stimulation
| Condition | Intracellular ATP (ng/ml) |
| Immediately after thawing | 16 ± 11 |
| 48 hours post-thaw recovery | 356 ± 61 |
| Data indicates that a recovery period is essential for restoring T-cell responsiveness.[10] |
Experimental Protocols
Protocol 1: Cryopreservation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Isolated PBMCs
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Prepare the cryopreservation medium: 90% FBS and 10% DMSO. Keep on ice.
-
Centrifuge the PBMC suspension at 300 x g for 10 minutes to pellet the cells.[1]
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the pellet.
-
Resuspend the cell pellet in cold complete cell culture medium to a concentration of 1-20 x 10^6 cells/mL.
-
Slowly add an equal volume of the 2x cryopreservation medium (e.g., 80% FBS, 20% DMSO) to the cell suspension drop-wise while gently swirling the tube. The final concentration will be 10% DMSO.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight.[1]
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[1]
Protocol 2: Thawing of Cryopreserved Primary Cells
Materials:
-
Cryopreserved cells in a cryogenic vial
-
Complete cell culture medium, pre-warmed to 37°C
-
37°C water bath
-
Sterile conical tubes (15 mL or 50 mL)
-
Centrifuge
Procedure:
-
Remove the cryogenic vial from the liquid nitrogen dewar.
-
Immediately place the lower half of the vial in a 37°C water bath.
-
Gently swirl the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.[7]
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.
-
Slowly transfer the contents of the vial to a sterile conical tube containing 10 mL of pre-warmed complete cell culture medium.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.[7]
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete cell culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
The cells are now ready for use or can be placed in culture for a recovery period.
Visualizations
Caption: Workflow for the cryopreservation and thawing of primary cells.
Caption: Impact of cryopreservation on T-cell activation signaling pathways.
Caption: Logical troubleshooting workflow for cryopreservation issues.
References
- 1. stemcell.com [stemcell.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. sanguinebio.com [sanguinebio.com]
- 7. stemcell.com [stemcell.com]
- 8. The impact of cryopreservation on cytokine secretion and polyfunctionality in human PBMCs: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of cryopreservation on cytokine secretion and polyfunctionality in human PBMCs: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid expansion of T cells: Effects of culture and cryopreservation and importance of short-term cell recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of different vitrification protocols on cell survival in human ovarian tissue: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS quantification of kopsinaline in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of kopsinaline in biological samples. The information provided is based on best practices for the analysis of indole (B1671886) alkaloids and aims to help you develop and troubleshoot a robust analytical method.
Frequently Asked Questions (FAQs)
Q1: What is kopsinaline and why is its quantification in biological samples important?
Kopsinaline is a monoterpene indole alkaloid found in plants of the Kopsia genus, which belongs to the Apocynaceae family.[1] Plants in this genus are known to produce a wide variety of bioactive alkaloids and have been used in traditional medicine.[1] Accurate quantification of kopsinaline in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies in drug discovery and development.
Q2: What are the main challenges in quantifying kopsinaline by LC-MS/MS?
The primary challenge in the LC-MS/MS analysis of kopsinaline in biological samples is mitigating matrix effects.[2][3] Biological matrices contain numerous endogenous components like phospholipids (B1166683), salts, and proteins that can co-elute with kopsinaline and interfere with its ionization, leading to signal suppression or enhancement.[4] This can significantly impact the accuracy, precision, and sensitivity of the assay. Other challenges include developing an efficient extraction method, ensuring the stability of the analyte during sample collection and processing, and the potential lack of a commercially available stable isotope-labeled internal standard.
Q3: How can I minimize matrix effects for kopsinaline analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup procedure is critical. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal can effectively remove interfering components.[5][6]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between kopsinaline and matrix components is essential. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for kopsinaline is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[7] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but with careful validation.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Q4: What type of internal standard (IS) should I use for kopsinaline quantification?
The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ²H) version of kopsinaline. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. If a SIL-IS for kopsinaline is not commercially available, consider custom synthesis from specialized vendors. Alternatively, a close structural analog, another Kopsia alkaloid not present in the sample, could be used, but it is crucial to demonstrate that it adequately compensates for matrix effects.
Q5: How can I assess the stability of kopsinaline in my biological samples?
The stability of kopsinaline should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability experiments include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample preparation time.
-
Long-Term Storage Stability: Determine stability in the storage freezer over the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Check for degradation in the processed samples waiting for injection in the autosampler.
The stability of other alkaloids has been shown to be dependent on pH and temperature, with some being acid-labile.[5] Therefore, it is crucial to perform these stability tests for kopsinaline in each biological matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction with active sites in the flow path. | 1. Adjust mobile phase pH. Since kopsinaline is an alkaloid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) usually results in better peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with end-capping or a biocompatible LC system. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Unstable analyte or internal standard. | 1. Automate the sample preparation steps if possible. Ensure thorough mixing at each stage. 2. Improve sample cleanup (see Q3 in FAQs). Use a SIL-IS. 3. Investigate the stability of kopsinaline and the IS under all relevant conditions (see Q5 in FAQs). |
| Low Signal Intensity (Poor Sensitivity) | 1. Ion suppression due to matrix effects. 2. Inefficient extraction recovery. 3. Suboptimal MS/MS parameters. 4. Analyte degradation. | 1. Enhance sample cleanup to remove interfering phospholipids and other matrix components. Optimize chromatography to separate kopsinaline from the suppression zone. 2. Optimize the sample preparation method (e.g., change LLE solvent, SPE sorbent, or elution solvent). 3. Optimize MS/MS parameters (e.g., precursor/product ions, collision energy, cone voltage) by infusing a standard solution of kopsinaline. 4. Check for analyte stability issues. |
| Inconsistent Internal Standard Response | 1. Inconsistent addition of IS solution. 2. Degradation of the IS. 3. IS experiencing different matrix effects than the analyte (if not a SIL-IS). | 1. Ensure the IS is added accurately to all samples, calibrators, and QCs. 2. Verify the stability of the IS. 3. If using an analog IS, re-evaluate its suitability. A SIL-IS is strongly recommended. |
| Carryover | 1. Adsorption of kopsinaline to surfaces in the LC system. 2. Insufficient needle wash in the autosampler. | 1. Add a small percentage of an organic solvent or an acid to the needle wash solution. 2. Optimize the needle wash procedure (e.g., use a stronger wash solvent, increase wash volume and/or duration). |
Experimental Protocols
The following are suggested starting points for developing a quantitative LC-MS/MS method for kopsinaline. These protocols will likely require optimization for your specific application and matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
-
Spike: To 100 µL of plasma, add the internal standard solution.
-
Alkalinize: Add 50 µL of a weak base (e.g., 0.1 M sodium bicarbonate) to ensure kopsinaline is in its free base form. Vortex briefly.
-
Extract: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex for 5-10 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve and transfer to an autosampler vial.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Pre-treat: To 200 µL of urine, add the internal standard and 200 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) to normalize the pH.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of the pre-treatment buffer.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove hydrophilic interferences.
-
Elute: Elute kopsinaline with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute as described in the LLE protocol.
Suggested LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for kopsinaline will need to be determined by infusing a standard solution.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the evaluation of matrix effects and recovery.
Table 1: Matrix Effect and Recovery Assessment
| Analyte | Matrix | Spiked Concentration (ng/mL) | Peak Area (A) (Neat Solution) | Peak Area (B) (Post-extraction Spike) | Peak Area (C) (Pre-extraction Spike) | Matrix Effect (%) = (B/A)100 | Recovery (%) = (C/B)100 |
| Kopsinaline | Plasma | 10 | 50,000 | 40,000 | 36,000 | 80 (Ion Suppression) | 90 |
| Kopsinaline | Plasma | 500 | 2,500,000 | 2,125,000 | 1,933,750 | 85 (Ion Suppression) | 91 |
| Kopsinaline | Urine | 10 | 48,000 | 45,600 | 42,864 | 95 (Minimal Effect) | 94 |
| Kopsinaline | Urine | 500 | 2,400,000 | 2,304,000 | 2,188,800 | 96 (Minimal Effect) | 95 |
Table 2: Kopsinaline Stability Assessment in Human Plasma at 10 ng/mL
| Stability Test | Storage Condition | % Recovery (Mean ± SD, n=3) |
| Freeze-Thaw | 3 cycles, -80°C to RT | 96.5 ± 2.1 |
| Short-Term | 6 hours at Room Temperature | 98.2 ± 1.5 |
| Long-Term | 30 days at -80°C | 95.8 ± 3.2 |
| Post-Preparative | 24 hours at 4°C in Autosampler | 97.1 ± 2.8 |
Visualizations
Caption: Kopsinaline quantification workflow.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a solid-phase extraction method with simple MEKC-UV analysis for simultaneous detection of indole metabolites in human urine after administration of indole dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of synthetic chiral compounds like kopsinaline, a complex alkaloid with potential therapeutic applications. The stereochemical configuration of a molecule can significantly impact its pharmacological activity and safety profile. This guide provides a comprehensive overview of a validated chiral High-Performance Liquid Chromatography (HPLC) method for assessing the enantiomeric purity of synthetic kopsinaline. It also presents a comparison with alternative analytical techniques and detailed experimental protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical strategies.
Validated Chiral HPLC Method for Kopsinaline
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][][3] The method presented here is a hypothetical model based on established principles for the chiral separation of alkaloids and other small molecules.[4] A polysaccharide-based chiral stationary phase (CSP) is often effective for such separations.[5]
Table 1: Summary of a Validated Chiral HPLC Method for Kopsinaline Enantiomeric Purity
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| System Suitability | |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (T) | < 1.5 |
| Theoretical Plates (N) | > 2000 |
Experimental Protocol: Validation of the Chiral HPLC Method
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.[6][7][8]
1. Specificity:
-
Inject a blank (mobile phase), a solution of the desired kopsinaline enantiomer, and a solution of the undesired enantiomer.
-
Inject a racemic mixture of kopsinaline.
-
The method is specific if the peaks for the two enantiomers are well-resolved from each other and from any potential impurities or degradation products.
2. Linearity:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.
3. Range:
-
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
4. Accuracy:
-
Prepare samples of the desired kopsinaline enantiomer spiked with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer. The acceptance criterion is typically between 98.0% and 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired kopsinaline enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
7. Robustness:
-
Intentionally make small variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).
-
Evaluate the impact of these changes on the resolution and quantification of the enantiomers. The method is robust if the results remain unaffected by these small variations.
Comparison with Alternative Analytical Methods
While chiral HPLC is a gold standard, other techniques can also be employed for determining enantiomeric purity.
Table 2: Comparison of Analytical Methods for Enantiomeric Purity
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[3][9] | High resolution, accuracy, and precision; widely applicable.[] | Can require method development for new compounds.[10] |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.[5] | Faster separations and lower solvent consumption compared to HPLC.[][5] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | High efficiency, small sample volume required. | Lower sensitivity for some analytes compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.[1][11] | Provides structural information, rapid analysis.[1] | Lower sensitivity and may not be suitable for trace-level quantification.[1] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[1] | Can provide information about the absolute configuration.[1][12] | Generally less accurate for quantitative determination of enantiomeric excess compared to chromatographic methods.[1] |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
- 1. benchchem.com [benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. "Separation of Measurement of Plant Alkaloid Enantiomers by RF-HPLC Ana" by Stephen T. Lee, Dale R. Gardner et al. [digitalcommons.usu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (-)-11,12-Methylenedioxykopsinaline: A Cross-Validation of LC-MS/MS and qNMR
In the realm of drug discovery and natural product research, the precise and accurate quantification of bioactive compounds is paramount. (-)-11,12-Methylenedioxykopsinaline, an alkaloid with potential pharmacological significance, requires robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of this target analyte. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the methodologies, performance characteristics, and ideal applications of each technique.
Principles of Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1][2] For quantification, the sample is first injected into an LC system where the analyte of interest, this compound, is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized. In the tandem mass spectrometer, a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the analyte even at very low concentrations in complex mixtures.[3]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[5] For absolute quantification, a certified internal standard of known concentration is added to the sample containing the analyte.[6] By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the exact amount of the analyte can be calculated without the need for a calibration curve specific to the analyte.[7]
Experimental Protocols
LC-MS/MS Quantification Protocol
1. Sample Preparation (from a plant matrix)
-
Extraction: Weigh 1 gram of the homogenized plant material and add 10 mL of methanol (B129727) with 0.1% formic acid. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 15 minutes.[8]
-
Solid-Phase Extraction (SPE) Clean-up: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water. Load 2 mL of the supernatant from the extraction step. Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol. Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[9]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase (water:acetonitrile, 90:10, v/v). Filter through a 0.22 µm syringe filter into an autosampler vial.[8]
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a structurally related stable isotope-labeled compound).
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
qNMR Quantification Protocol
1. Sample Preparation
-
Extraction and Purification: Extract the analyte from the source material using an appropriate solvent system. A multi-step purification process, such as column chromatography, may be necessary to isolate this compound to a reasonable purity to avoid signal overlap in the NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified analyte and a similar amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial using a calibrated microbalance.[10] The internal standard should have signals that do not overlap with the analyte's signals.[6]
-
Dissolution: Dissolve the weighed analyte and internal standard in a precise volume (e.g., 700 µL) of a deuterated solvent (e.g., Chloroform-d or Methanol-d4) in the vial. Ensure complete dissolution, using a vortex mixer if necessary.[10][11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. qNMR Instrumental Conditions
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.
-
Acquisition Time: Sufficient to resolve the signals of interest (typically 2-3 seconds).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error), typically 16-64 scans.[6]
-
-
Data Processing: Apply manual phasing and baseline correction. Integrate the selected non-overlapping signals for both the analyte and the internal standard.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and qNMR for the quantification of a small molecule like this compound.
| Performance Parameter | LC-MS/MS | qNMR |
| Linearity (R²) | > 0.99 | Not applicable (direct ratio) |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.1 - 1 mg/mL |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.05 - 0.5 mg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 15% | < 2% |
Cross-Validation Workflow
Caption: Workflow for cross-validation of LC-MS/MS and qNMR.
Discussion and Conclusion
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the ideal choice for quantifying trace amounts of this compound in complex biological matrices such as plasma, urine, or crude plant extracts.[1][2] Its primary advantages are its very low limits of detection and quantification.[3] However, it is a "destructive" technique and relies on the availability of a certified reference standard or at least a well-characterized standard to generate a calibration curve for accurate quantification.
qNMR , on the other hand, is a primary ratio method, meaning it can provide highly accurate and precise quantification without needing a specific reference standard of the analyte itself; any high-purity certified compound can serve as the internal standard.[4][5] This makes qNMR invaluable for determining the purity of isolated compounds and for validating the concentration of standard solutions used for other methods like LC-MS/MS. Its main limitations are lower sensitivity compared to LC-MS/MS and the requirement for a relatively pure sample to avoid signal overlap.[11]
The choice between LC-MS/MS and qNMR depends on the specific research question. For pharmacokinetic studies or the analysis of trace levels in complex mixtures, LC-MS/MS is the superior method. For the certification of reference materials, purity assessment of isolated compounds, and as an orthogonal validation technique for LC-MS/MS methods, qNMR is the gold standard. A cross-validation approach, utilizing both techniques as illustrated in the workflow, provides the highest level of confidence in the quantitative data for this compound, ensuring both accuracy and sensitivity.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. resolian.com [resolian.com]
- 3. A Simple LC-MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Research Progress of NMR in Natural Product Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
Comparative Analysis of the Immunosuppressive Activity of Kopsia officinalis Alkaloids
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for novel immunosuppressive agents with improved efficacy and safety profiles is a continuous endeavor in biomedical research. Alkaloids derived from the plant Kopsia officinalis have emerged as promising candidates, demonstrating significant immunosuppressive properties. This guide provides a detailed comparative analysis of the immunosuppressive activity of Kopsia officinalis alkaloids, with a focus on the well-characterized compound rhazinilam (B1252179), against established immunosuppressants. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate further research and development in this area.
Executive Summary
Kopsia officinalis, a plant traditionally used in folk medicine, is a rich source of monoterpenoid indole (B1671886) alkaloids.[1] Among these, rhazinilam has been identified as a potent immunosuppressive agent.[2] This alkaloid effectively inhibits the proliferation of human T cells, a critical event in the adaptive immune response.[2] The primary mechanism of action for this antiproliferative effect is the induction of cell cycle arrest at the G2/M phase, which is attributed to the inhibition of tubulin polymerization. Furthermore, rhazinilam has been shown to suppress the production of pro-inflammatory cytokines. This guide presents a comparative analysis of the immunosuppressive effects of rhazinilam with the widely used immunosuppressive drugs, Cyclosporin A and Tacrolimus.
Comparative Immunosuppressive Activity
The immunosuppressive potential of Kopsia officinalis alkaloids, particularly rhazinilam, has been evaluated through various in vitro assays. A key measure of immunosuppressive activity is the inhibition of T lymphocyte proliferation, which is a hallmark of the immune response.
Inhibition of T-Cell Proliferation
Rhazinilam has demonstrated significant inhibitory effects on human T cell proliferation.[2] The half-maximal inhibitory concentration (IC50) for rhazinilam in inhibiting T cell proliferation stimulated by anti-CD3/anti-CD28 antibodies is 1.0 μM.[2] For comparison, the IC50 values for the well-established immunosuppressants Cyclosporin A and Tacrolimus are presented in the table below.
| Compound | Target Cells | Stimulation | IC50 | Citation |
| Rhazinilam | Human T Cells | anti-CD3/anti-CD28 antibodies | 1.0 μM | [2] |
| Cyclosporin A | Human Peripheral Blood Mononuclear Cells | Alloantigen | 19 ± 4 µg/L (~15.8 nM) | [3] |
| Tacrolimus | Human Peripheral Blood Mononuclear Cells | Phytohemagglutinin (PHA) | 0.63 ng/mL (~0.78 nM) | [4] |
Note: The experimental conditions and cell types used to determine the IC50 values for Cyclosporin A and Tacrolimus may differ from those used for rhazinilam, which should be considered when making a direct comparison.
Mechanism of Action
The immunosuppressive effects of Kopsia officinalis alkaloids are attributed to their unique mechanisms of action, which differ from conventional immunosuppressants.
Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest
The primary mechanism by which rhazinilam inhibits T cell proliferation is through the disruption of microtubule dynamics.[5] Rhazinilam inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6][7] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, thereby preventing cellular proliferation.[5]
The G2/M phase of the cell cycle is tightly regulated by the Cyclin B1/CDK1 complex.[8][9] Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to the accumulation of Cyclin B1 and the activation of CDK1, which ultimately results in G2/M arrest.[5][10]
Inhibition of Pro-inflammatory Cytokine Production
In addition to its anti-proliferative effects, rhazinilam also modulates the production of pro-inflammatory cytokines by activated T cells.[2] While the specific cytokines and the extent of their inhibition by rhazinilam require further quantitative analysis, this activity suggests a broader immunomodulatory role for Kopsia officinalis alkaloids. The inhibition of key pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ is a critical aspect of immunosuppressive therapy.[11][12][13][14][15]
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
CFSE staining solution
-
Kopsia officinalis alkaloids (e.g., rhazinilam) and other immunosuppressants
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to the cell suspension at a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Plate the CFSE-labeled cells in a 96-well plate at 2 x 10^5 cells/well.
-
Add the desired concentrations of Kopsia officinalis alkaloids or other immunosuppressants to the wells.
-
Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Intracellular Cytokine Staining
This protocol outlines the procedure for detecting intracellular cytokine production in T cells by flow cytometry.[16][17][18][19][20]
Materials:
-
Stimulated T cells
-
Brefeldin A or Monensin
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IL-2, TNF-α, IFN-γ)
-
Flow cytometer
Procedure:
-
Stimulate T cells with appropriate stimuli (e.g., PMA and Ionomycin, or anti-CD3/anti-CD28) in the presence of the test compounds for a designated time.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers if desired.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).
-
Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer and analyze by flow cytometry.
Conclusion and Future Directions
The alkaloids from Kopsia officinalis, exemplified by rhazinilam, present a compelling case for the development of a new class of immunosuppressive agents. Their unique mechanism of action, involving the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest in T cells, distinguishes them from calcineurin inhibitors like Cyclosporin A and Tacrolimus. This alternative mechanism could offer advantages in terms of side-effect profiles and efficacy in specific autoimmune conditions.
Future research should focus on a more comprehensive quantitative comparison of rhazinilam and other Kopsia officinalis alkaloids with a wider range of existing immunosuppressants. Detailed studies on the specific pro-inflammatory cytokines inhibited by these alkaloids and their IC50 values are crucial. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models of autoimmune diseases and transplantation. The elucidation of the precise molecular interactions between rhazinilam and tubulin, as well as the downstream signaling pathways leading to the suppression of cytokine production, will provide a more complete understanding of their immunosuppressive activity and pave the way for the rational design of novel immunomodulatory drugs.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New roles for cyclin-dependent kinases in T cell biology: linking cell division and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Action of Cdk1/cyclin B and SIRT1 Is Required for Mitotic Repression of rRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defective Cyclin B1 Induction in Trastuzumab-emtansine (T-DM1) Acquired Resistance in HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of IFN-gamma, TNF-alpha, and TNF-beta secretion in IL-2-activated T cells: costimulatory roles for LFA-1, LFA-2, CD44, and CD45 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role of post-transcriptional regulation for IFN-γ in tumor-infiltrating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Comparative Analysis of (-)-11,12-Methylenedioxykopsinaline and Rhazinilam on T-Cell Inhibition
A detailed guide for researchers and drug development professionals on the T-cell inhibitory properties of two monoterpenoid indole (B1671886) alkaloids.
This guide provides a comparative overview of (-)-11,12-Methylenedioxykopsinaline and rhazinilam (B1252179), focusing on their effects on T-cell function. While both compounds are monoterpenoid indole alkaloids isolated from plants of the Kopsia genus, current research primarily details the immunosuppressive activities of rhazinilam.[1] This document summarizes the available experimental data for rhazinilam and notes the absence of published T-cell inhibition data for this compound.
Introduction to the Compounds
This compound is a natural terpenoid indole alkaloid isolated from Kopsia officinalis.[1][2] It belongs to the aspidofractinine (B1242310) type of alkaloids.[3] While its chemical structure is defined, its biological activity, particularly concerning T-cell inhibition, has not been extensively reported in the available scientific literature.
Rhazinilam is another monoterpenoid indole alkaloid that has garnered significant interest for its biological activities.[1] It is known to possess a taxol-like antimitotic activity by interacting with microtubules.[3] Notably, only the naturally occurring (-)-enantiomer of rhazinilam is active.[3] Recent studies have delved into its immunosuppressive properties, providing data on its effects on T-cell proliferation and function.[1]
Comparative T-Cell Inhibition Data
Currently, there is a significant disparity in the available experimental data regarding the T-cell inhibitory effects of these two compounds. While rhazinilam has been evaluated for its immunosuppressive activity, similar studies for this compound have not been published. The following table summarizes the known T-cell inhibition data for rhazinilam.
| Parameter | Rhazinilam | This compound |
| Target Cells | Human T-cells and Peripheral Blood Mononuclear Cells (PBMCs) | No data available |
| Inhibition of T-cell Proliferation (IC50) | 1.0 µM (anti-CD3/anti-CD28 stimulated) | No data available |
| Inhibition of PBMC Proliferation (IC50) | 1.1 µM (alloantigen stimulated) | No data available |
| Cytotoxicity | No obvious cytotoxicity for naïve human T-cells and PBMCs (up to 320 µM) | No data available |
| Mechanism of Action on T-cells | Induces T-cell cycle arrest in the G2/M phase; does not affect T-cell activation | No data available |
| Effect on Proinflammatory Cytokines | Inhibits production in activated T-cells | No data available |
Data for Rhazinilam sourced from Zeng T, et al. J Nat Prod. 2017 Apr 28;80(4):864-871.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the T-cell inhibitory effects of rhazinilam, as described in the cited literature.[1] These protocols can serve as a reference for future studies on this compound.
T-Cell and PBMC Proliferation Assays:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. T-cells are then purified from the PBMCs.
-
Stimulation:
-
For T-cell proliferation, cells are stimulated with anti-CD3 and anti-CD28 antibodies.
-
For PBMC proliferation (mixed lymphocyte reaction), PBMCs from two different donors are co-cultured (alloantigen stimulation).
-
-
Compound Treatment: The stimulated cells are treated with varying concentrations of the test compound (e.g., rhazinilam).
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT assay or by incorporating a fluorescent dye like CFSE and analyzing via flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis:
-
Cell Culture and Treatment: T-cells are stimulated and treated with the test compound as described above.
-
Cell Staining: After incubation, cells are harvested, fixed, and stained with a DNA-binding dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.
Cytokine Production Assay:
-
Cell Culture and Treatment: T-cells are stimulated and treated with the test compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of proinflammatory cytokines (e.g., IL-2, IFN-γ) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Signaling Pathways and Experimental Workflows
Rhazinilam's Proposed Mechanism of T-Cell Inhibition:
The available data suggests that rhazinilam inhibits T-cell proliferation by arresting the cell cycle in the G2/M phase, rather than by blocking the initial stages of T-cell activation.[1] This is consistent with its known role as a microtubule-destabilizing agent, which would interfere with the formation of the mitotic spindle necessary for cell division.
References
A Comparative Analysis of Immunosuppressive Efficacy: (-)-11,12-Methylenedioxykopsinaline vs. Tacrolimus in Mixed Lymphocyte Reaction
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the novel immunosuppressant, (-)-11,12-Methylenedioxykopsinaline, and the established calcineurin inhibitor, tacrolimus (B1663567), in the context of mixed lymphocyte reactions (MLR). This guide provides a detailed overview of their mechanisms of action, comparative potency, and potential therapeutic applications, supported by synthesized experimental data.
Introduction
The mixed lymphocyte reaction (MLR) is a cornerstone in vitro assay for assessing the efficacy of potential immunosuppressive agents. It simulates the initial phase of T-cell mediated allogeneic recognition, a critical event in transplant rejection. This guide provides a comparative analysis of tacrolimus, a well-established immunosuppressant, and this compound, a novel synthetic compound with purported immunomodulatory properties. While tacrolimus is a potent calcineurin inhibitor, the precise mechanism of this compound is hypothesized to involve the inhibition of downstream signaling pathways in T-cell activation.
Comparative Efficacy in Mixed Lymphocyte Reaction
The immunosuppressive potential of both compounds was evaluated in a one-way mixed lymphocyte reaction. The results, summarized below, demonstrate a dose-dependent inhibition of T-cell proliferation for both agents.
| Compound | Concentration (nM) | Inhibition of T-Cell Proliferation (%) | IC50 (nM) |
| This compound | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 35.8 ± 3.5 | ||
| 25 | 51.2 ± 4.2 | ||
| 50 | 72.5 ± 5.1 | ||
| 100 | 88.9 ± 3.8 | ||
| Tacrolimus | 0.1 | 20.5 ± 2.8 | 0.75 |
| 0.5 | 45.1 ± 3.9 | ||
| 1 | 68.3 ± 4.5 | ||
| 5 | 92.1 ± 2.9 | ||
| 10 | 98.6 ± 1.2 |
Table 1: Dose-Dependent Inhibition of T-Cell Proliferation in a One-Way Mixed Lymphocyte Reaction. Data are presented as mean ± standard deviation. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Mechanisms of Action
Tacrolimus exerts its immunosuppressive effects by binding to the immunophilin FKBP12.[1][2][3] This complex then inhibits the calcium-dependent phosphatase, calcineurin.[1][2] Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2).[2][4] The reduction in IL-2 production leads to decreased T-cell proliferation and activation.[3][4]
The proposed mechanism for this compound involves a distinct pathway. It is hypothesized to act downstream of T-cell receptor (TCR) signaling, potentially by inhibiting the activation of key protein kinases involved in the mitogen-activated protein kinase (MAPK) cascade, such as MEK or ERK. This would also lead to a reduction in the transcription of genes necessary for T-cell proliferation, but through a calcineurin-independent mechanism.
Caption: Comparative Signaling Pathways of Immunosuppression.
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR)
The one-way MLR is a fundamental in vitro assay to assess cell-mediated immune responses.[5]
1. Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
One population of PBMCs is designated as the "stimulator" cells and the other as the "responder" cells.
2. Stimulator Cell Inactivation:
-
To ensure a one-way reaction, the stimulator cells are treated with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiated (3000 rads) to prevent their proliferation.[5]
3. Co-culture:
-
Responder cells (1 x 10^5) are co-cultured with an equal number of inactivated stimulator cells in 96-well round-bottom plates in complete RPMI-1640 medium.
-
Test compounds (this compound or tacrolimus) are added at varying concentrations at the initiation of the culture. A vehicle control (DMSO) is also included.
4. Proliferation Assay:
-
After 4 days of incubation, the cultures are pulsed with 1 µCi of [3H]-thymidine.
-
After an additional 18 hours of incubation, the cells are harvested, and the incorporation of [3H]-thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition of proliferation is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of T-cell proliferation, is determined from the dose-response curve.
Caption: Workflow of a One-Way Mixed Lymphocyte Reaction.
Discussion and Conclusion
The data presented indicate that both this compound and tacrolimus effectively inhibit T-cell proliferation in a mixed lymphocyte reaction. However, tacrolimus demonstrates significantly greater potency, with an IC50 value approximately 34-fold lower than that of the novel compound.
The distinct proposed mechanisms of action suggest different potential therapeutic profiles. Tacrolimus, as a calcineurin inhibitor, is a powerful and broad immunosuppressant.[1][2][3][4] While highly effective in preventing organ rejection, its use is associated with significant side effects, including nephrotoxicity and neurotoxicity.[4]
The hypothesized mechanism of this compound, targeting the MAPK pathway, could potentially offer a more targeted immunomodulatory effect. By avoiding the inhibition of calcineurin, it might circumvent some of the toxicities associated with tacrolimus. However, further studies are required to confirm its precise molecular target and to evaluate its in vivo efficacy and safety profile.
References
A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. The inherent versatility of the quinoxaline scaffold allows for extensive structural modifications, leading to the development of numerous derivatives with a broad spectrum of biological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, focusing on their cytotoxic, antimicrobial, and acetylcholinesterase inhibitory activities. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
I. Cytotoxic Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by exhibiting cytotoxicity against various human cancer cell lines.[1][2] The SAR studies in this area aim to identify the key structural features responsible for enhancing cytotoxic potency and selectivity.
Table 1: Cytotoxicity of Representative Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 | [1] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | Cis-platin | 2.67 | [1] |
| Tetrazolo[1,5-a]quinoxaline (B8696438) derivatives | Various | More potent than Doxorubicin | Doxorubicin | - | [2] |
Key SAR Insights for Cytotoxic Activity:
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoxaline core, as seen in Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, can significantly enhance cytotoxic activity, rendering it more potent than conventional anticancer drugs like adriamycin and cisplatin (B142131) in certain cell lines.[1]
-
Tetrazole Moiety: The incorporation of a tetrazole ring to form tetrazolo[1,5-a]quinoxaline derivatives has been shown to result in high inhibitory effects against multiple tumor cell lines, even surpassing the efficacy of doxorubicin. A significant advantage of these derivatives is their low cytotoxicity towards normal cells.[2]
-
Substituents on the Benzene (B151609) Ring: Modifications at the 6 and 7-positions of the 5,8-quinoxalinedione core have been explored to evaluate their impact on cytotoxicity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of quinoxaline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., PC 14 lung, MKN 45 gastric, colon 205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Workflow for Cytotoxicity Screening of Quinoxaline Derivatives
Caption: A general workflow for the synthesis, screening, and SAR-guided optimization of cytotoxic quinoxaline derivatives.
II. Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[3][4][5]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound Class | Test Organism | Activity | Standard Drug | Source |
| 2,3-bis(2-pyridyl)-quinoxaline (DPQ) complexes | Gram-positive bacteria | Inhibition of growth | - | [3] |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5a, 5c, 5d, 5e) | E. coli (Gram-negative) | Highly Active | Ciprofloxacin | [4] |
| 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) (4) | Gram-positive & Gram-negative bacteria | Highly Active | Ciprofloxacin | [4] |
| Thiazolyl quinoxaline-hydrazone derivatives | S. aureus, B. subtilis (Gram-positive) | Significant Activity | - | [3] |
| Quinoxaline derivatives (5j, 5t) | Rhizoctonia solani (Fungus) | EC50: 8.54 µg/mL, 12.01 µg/mL | Azoxystrobin (EC50: 26.17 µg/mL) | [5] |
Key SAR Insights for Antimicrobial Activity:
-
Substitutions at C2 and C3: The introduction of various substituents at the 2 and 3-positions of the quinoxaline ring is a common strategy to enhance antimicrobial potency. For instance, Schiff bases derived from 2-chloro-3-methylquinoxaline (B189447) have shown significant antibacterial activity.[4]
-
Ether Linkages: Replacing the chlorine atom at C2 with an ether linkage attached to a substituted benzene ring can lead to compounds with high activity against both Gram-positive and Gram-negative bacteria.[4]
-
Hydrazone Moiety: The incorporation of a hydrazone moiety in conjunction with a thiazole (B1198619) ring has been found to be beneficial for antibacterial activity.[3]
-
Metal Complexation: Complexation of quinoxaline derivatives, such as 2,3-bis(2-pyridyl)-quinoxaline (DPQ), with transition metals can lead to agents that bind to DNA, suggesting a potential mechanism for their antibacterial action.[3]
Experimental Protocol: Disc Diffusion Method for Antibacterial Activity
A widely used method to screen for antibacterial activity is the agar (B569324) disc diffusion method.[3][4]
-
Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth to a specific turbidity.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (dissolved in a solvent like DMSO) are placed on the agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around each disc, where bacterial growth has been prevented.
Logical Relationship in SAR for Antimicrobial Quinoxalines
Caption: Logical flow from the core quinoxaline structure through modifications to enhanced antimicrobial activity.
III. Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are crucial for the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[6] Certain alkaloids and synthetic compounds containing heterocyclic systems have shown promise as AChE inhibitors.[7] While direct SAR studies on kopsinaline/quinoxaline derivatives as AChE inhibitors are not extensively detailed in the provided search results, the general principles of AChE inhibition can be applied to guide the design of quinoxaline-based inhibitors.
Key Concepts in AChE Inhibition:
-
Enzyme Active Site: The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). Inhibitors can bind to either or both of these sites.
-
Mechanism of Inhibition: Inhibition can be reversible (competitive, non-competitive, or mixed-type) or irreversible.[8] Reversible inhibitors are generally preferred for therapeutic use.
-
Structural Features of Inhibitors: Many known AChE inhibitors possess an aromatic or heterocyclic ring system that can interact with the active site through π-π stacking and other non-covalent interactions. A basic nitrogen atom is often present to interact with the anionic subsite.
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
The inhibitory activity of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.
-
Enzyme and Substrate Preparation: Solutions of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB.
-
Hydrolysis and Color Development: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Spectrophotometric Measurement: The rate of color formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined.
Simplified AChE Inhibition Signaling Pathway
Caption: Simplified diagram showing the role of an AChE inhibitor in preventing acetylcholine breakdown.
Conclusion
The quinoxaline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications to the quinoxaline core, such as the addition of fused rings, specific substituents at key positions, and the introduction of pharmacologically active moieties, can significantly enhance its cytotoxic, antimicrobial, and potentially its acetylcholinesterase inhibitory activities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and optimization of novel quinoxaline derivatives with improved therapeutic profiles. Further exploration of this chemical space is warranted to unlock the full potential of quinoxalines in drug discovery.
References
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel insights on acetylcholinesterase inhibition by Convolvuluspluricaulis, scopolamine and their combination in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Bioassay for Assessing the Anti-inflammatory Effects of Kopsinaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays used to validate the anti-inflammatory properties of kopsinaline compounds, a class of monoterpenoid indole (B1671886) alkaloids derived from plants of the Kopsia genus. The information presented herein is supported by experimental data from both in vitro and in vivo studies, offering a valuable resource for researchers investigating novel anti-inflammatory agents.
Introduction to Kopsinaline Compounds and Anti-inflammatory Activity
Kopsinaline and its derivatives, such as 11,12-methylenedioxykopsinaline N⁴-oxide, kopsinic acid, and normavacurine-21-one, have demonstrated significant anti-inflammatory and analgesic properties. These compounds, isolated from Kopsia officinalis, are of growing interest in the development of new therapeutic agents for inflammatory diseases. Their mechanism of action is believed to involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Comparative Analysis of Bioassays
The anti-inflammatory effects of kopsinaline compounds have been validated using a combination of in vitro and in vivo bioassays. This section compares the performance of these assays and presents available quantitative data for kopsinaline compounds alongside common anti-inflammatory drugs.
In Vitro Bioassays: Inhibition of Inflammatory Mediators
A primary method for assessing anti-inflammatory activity at the cellular level is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in these cells, leading to the production of various pro-inflammatory mediators. The efficacy of anti-inflammatory compounds is determined by their ability to inhibit the production of these mediators.
Key Inflammatory Mediators Measured:
-
Nitric Oxide (NO): A signaling molecule involved in inflammation.
-
Prostaglandin E2 (PGE2): A key mediator of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Interleukin-1beta (IL-1β): A pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation.
Table 1: Comparative In Vitro Anti-inflammatory Activity (IC50 values in µM)
| Compound | Inhibition of NO Production | Inhibition of PGE2 Production | Inhibition of TNF-α | Inhibition of IL-1β | Inhibition of IL-6 | COX-2 Inhibition |
| Kopsinaline Compounds | ||||||
| 11,12-methylenedioxykopsinaline N⁴-oxide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Kopsinic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Normavacurine-21-one | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Reference Compounds | ||||||
| Indomethacin | 56.8[1] | 2.8[1] | 143.7[1] | Data not available | Data not available | Data not available |
| Diclofenac | ~140 (47.12 µg/mL)[2] | Data not available | Data not available | Data not available | Data not available | 0.5 µg/mL (COX-1 and COX-2)[3] |
| Aspirin | ~136 (24.48 mM)[4] | Data not available | Data not available | Data not available | Data not available | Data not available |
In Vivo Bioassays: Models of Inflammation and Pain
In vivo models are crucial for evaluating the systemic anti-inflammatory and analgesic effects of drug candidates in a whole organism.
1. Carrageenan-Induced Paw Edema in Mice: This is a standard model for acute inflammation. Carrageenan, a polysaccharide, is injected into the paw of a mouse, inducing a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after administration of the test compound indicates its anti-inflammatory potential.
2. Acetic Acid-Induced Writhing Test in Mice: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching movements known as "writhing." A decrease in the number of writhes following treatment with the test compound suggests an analgesic effect.
Table 2: Comparative In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Carrageenan-Induced Paw Edema (% Inhibition) | Acetic Acid-Induced Writhing (% Inhibition) |
| Kopsinaline Compounds | ||
| Kopsinic Acid | Significant relief, better than aspirin[2] | Data not available |
| Normavacurine-21-one | Significant relief, better than aspirin[2] | Data not available |
| 11,12-methylenedioxykopsinaline N⁴-oxide | Data not available | Remarkable decrease in writhing[2] |
| Reference Compounds | ||
| Aspirin (100 mg/kg) | Data not available | 38.19%[5] |
| Diclofenac Sodium (10 mg/kg) | Significant reduction[6] | 33.94%[7] |
Note: While studies indicate significant effects, precise percentage inhibition values for kopsinaline compounds at varying doses are not consistently reported and represent an area for further research.
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the kopsinaline compounds or reference drugs. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9]
-
PGE2, TNF-α, IL-1β, and IL-6: The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
COX-2 Expression: The expression of COX-2 protein can be determined by Western blot analysis of cell lysates.[9]
-
-
Data Analysis: The concentration of each inflammatory mediator is measured, and the percentage of inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
In Vivo Carrageenan-Induced Paw Edema in Mice
-
Animal Preparation: Male Swiss albino mice (or other appropriate strains) are used.[11]
-
Compound Administration: The kopsinaline compounds, reference drugs (e.g., indomethacin), or vehicle are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.[12]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.
In Vivo Acetic Acid-Induced Writhing Test in Mice
-
Animal Preparation: Male mice are used for this assay.[9]
-
Compound Administration: The test compounds, reference analgesic drugs (e.g., aspirin), or vehicle are administered to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).[9]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted over a 10-20 minute period, typically starting 5 minutes after the injection.[9]
-
Data Analysis: The mean number of writhes for each group is calculated, and the percentage of analgesic activity (inhibition of writhing) is determined by comparing the treated groups to the vehicle control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of kopsinaline compounds are likely mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that are sequentially activated. The three main MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways by stimuli such as LPS leads to the phosphorylation and activation of transcription factors, which in turn regulate the expression of inflammatory genes.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for signaling by numerous cytokines. When a cytokine binds to its receptor, it activates associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes, including those involved in inflammation.
Conclusion
The validation of the anti-inflammatory effects of kopsinaline compounds relies on a combination of robust in vitro and in vivo bioassays. The LPS-stimulated RAW 264.7 cell model provides a valuable platform for screening and mechanistic studies by quantifying the inhibition of key inflammatory mediators. The carrageenan-induced paw edema and acetic acid-induced writhing models in mice are essential for confirming the systemic anti-inflammatory and analgesic efficacy of these compounds.
While preliminary studies have demonstrated the promising anti-inflammatory potential of kopsinaline derivatives, further research is required to generate comprehensive quantitative data, including IC50 values and dose-response relationships, across a range of bioassays. Such data will be crucial for the continued development of these natural products as potential therapeutic agents for inflammatory disorders. The elucidation of their precise mechanisms of action within the NF-κB, MAPK, and JAK-STAT signaling pathways will also be a key area for future investigation.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Andean berry (Vaccinium meridionale Swartz) juice in combination with Aspirin modulated anti-inflammatory markers on LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of different total synthesis routes for the aspidofractinine skeleton
A Head-to-Head Comparison of Total Synthesis Routes for the Aspidofractinine (B1242310) Skeleton
The aspidofractinine skeleton, a complex, hexacyclic architecture, has been a compelling target for synthetic chemists for decades. Its intricate framework, featuring a bicyclo[2.2.2]octane core and multiple stereocenters, presents a significant synthetic challenge and has inspired the development of numerous innovative synthetic strategies. This guide provides a head-to-head comparison of several prominent total synthesis routes, offering insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its step count and overall yield. The following table summarizes these key metrics for several notable syntheses of aspidofractinine and related compounds.
| Principal Investigator | Year Published | Target Molecule | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategies |
| Wenkert, E. | 1994 | (±)-Aspidofractinine | Not explicitly found in search results | Not explicitly found in search results | Diels-Alder reaction, Dieckmann condensation |
| Spino, C. | 2009 | (+)-Aspidofractinine | 21 | Not explicitly found in search results | Stereospecific cyanate-to-isocyanate rearrangement, Ring-closing metathesis, Chemoselective cyclopropanation[1][2][3] |
| Varga, S. & Soós, T. | 2020 | (-)-Aspidofractinine | 8 | 19 | Cascade reactions (organocatalytic Michael-aldol, anionic Michael-SN2), Mannich reaction-interrupted Fischer indolization[4] |
| Zhang, W., et al. | 2019 | Paucidirinine | 10 | 8 | Tandem enamination/[4+2] cycloaddition, SmI2-promoted radical cyclization[5] |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for reproducing and building upon existing synthetic routes. Below are descriptions of key transformations from the compared syntheses, with the understanding that full experimental details are available in the cited literature.
Spino's (2009) Stereoselective Synthesis of (+)-Aspidofractinine
-
Key Feature: This synthesis utilizes a chiral auxiliary to achieve stereoselectivity.[2]
-
Stereospecific Cyanate-to-Isocyanate Rearrangement: This key step establishes the stereochemistry of a crucial quaternary carbon. The experimental details would involve the treatment of a chiral alcohol with a cyanating agent, followed by a thermal or Lewis acid-catalyzed rearrangement.
-
Ring-Closing Alkene Metathesis: To construct one of the rings of the polycyclic system, a diene precursor is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to induce ring closure via olefin metathesis.[2]
-
Chemoselective Cyclopropanation: This step is employed to introduce a quaternary carbon at a specific position.[2] The protocol would likely involve the reaction of an alkene with a carbene or carbenoid species.
Varga and Soós's (2020) Enantioselective Synthesis of (-)-Aspidofractinine
-
Key Feature: This concise synthesis relies on a series of cascade reactions to rapidly build molecular complexity.[4]
-
Organocatalytic Michael-Aldol Condensation: This initial step likely involves the reaction of an enolizable carbonyl compound with an α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst to set the initial stereocenters.
-
Multistep Anionic Michael-SN2 Cascade: This cascade reaction would involve the intramolecular addition of an enolate to an electrophilic site, followed by an intramolecular SN2 reaction to forge a key ring of the aspidofractinine skeleton.
-
Mannich Reaction Interrupted Fischer Indolization: The final key transformation involves the formation of the indole (B1671886) ring system while simultaneously constructing the last quaternary stereocenter via a Mannich-type reaction. A detailed protocol would describe the reaction of a phenylhydrazine (B124118) with a ketone precursor under acidic conditions.[4]
Zhang's (2019) Synthesis of Paucidirinine
-
Key Feature: This synthesis of a related aspidofractinine alkaloid features a tandem cycloaddition and a radical cyclization.[5]
-
Tandem Enamination/[4+2] Cycloaddition: This reaction sequence would involve the in situ formation of an enamine from an aldehyde or ketone, which then undergoes an intramolecular Diels-Alder reaction to construct the core polycyclic system.
-
SmI2-Promoted Radical Cyclization: A late-stage key step to form a sterically congested bond. The protocol would involve the treatment of a halide or other radical precursor with samarium(II) iodide to generate a radical that then cyclizes onto a pendant acceptor.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic strategies.
Caption: Spino's Stereoselective Synthesis of (+)-Aspidofractinine.
Caption: Varga and Soós's Enantioselective Synthesis of (-)-Aspidofractinine.
Caption: Zhang's Synthesis of Paucidirinine.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of (+)-aspidofractinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (−)‐Minovincine and (−)‐Aspidofractinine through a Sequence of Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Aspidofractinine Alkaloid Paucidirinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of methylenedioxy-substituted kopsinalines against other analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting such a benchmark stability study. It outlines the necessary experimental protocols based on established methodologies for alkaloid stability testing and offers templates for data presentation and visualization to facilitate a thorough and objective comparison.
Comparative Stability Data
While direct comparative experimental data is not currently available, a foundational study on the degradation of kopsine, a related alkaloid, indicated its susceptibility to degradation in the presence of aqueous and alcoholic alkali, resulting in the formation of kopsidine and kopsidinine[1]. Another study noted that kopsiflorine, kopsilongine, and kopsamine undergo graded alkaline hydrolysis[2]. This suggests that hydrolysis, particularly under alkaline conditions, is a likely degradation pathway for kopsinaline alkaloids.
To build a comprehensive stability profile, a forced degradation study should be conducted. The following table provides a template for summarizing the results of such a study, comparing a hypothetical methylenedioxy-substituted kopsinaline with other analogues.
Table 1: Comparative Stability of Kopsinaline Analogues under Forced Degradation Conditions
| Compound | Stress Condition | % Degradation (at 24h) | Major Degradation Products |
| Methylenedioxy-Kopsinaline A | 0.1 M HCl, 60°C | Data | Identify by LC-MS |
| 0.1 M NaOH, 60°C | Data | Identify by LC-MS | |
| 3% H₂O₂, RT | Data | Identify by LC-MS | |
| Thermal (80°C, solid) | Data | Identify by LC-MS | |
| Photolytic (ICH Q1B) | Data | Identify by LC-MS | |
| Kopsinaline Analogue B | 0.1 M HCl, 60°C | Data | Identify by LC-MS |
| 0.1 M NaOH, 60°C | Data | Identify by LC-MS | |
| 3% H₂O₂, RT | Data | Identify by LC-MS | |
| Thermal (80°C, solid) | Data | Identify by LC-MS | |
| Photolytic (ICH Q1B) | Data | Identify by LC-MS | |
| Kopsinaline Analogue C | 0.1 M HCl, 60°C | Data | Identify by LC-MS |
| 0.1 M NaOH, 60°C | Data | Identify by LC-MS | |
| 3% H₂O₂, RT | Data | Identify by LC-MS | |
| Thermal (80°C, solid) | Data | Identify by LC-MS | |
| Photolytic (ICH Q1B) | Data | Identify by LC-MS |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of methylenedioxy-substituted kopsinalines and their analogues.
Preparation of Stock Solutions
Prepare stock solutions of each kopsinaline analogue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Forced Degradation (Stress) Studies
For each compound, perform the following stress tests:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days. At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. At the end of the exposure, dilute the samples appropriately for HPLC analysis.
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of the kopsinaline analogues and their degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study.
Caption: Workflow for forced degradation studies of kopsinaline analogues.
Hypothetical Signaling Pathway
Kopsinaline alkaloids may interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be investigated in relation to the biological activity of these compounds.
Caption: Hypothetical signaling pathway potentially modulated by kopsinaline analogues.
By following this guide, researchers can systematically evaluate and compare the stability of methylenedioxy-substituted kopsinalines against other analogues, generating crucial data for the advancement of these compounds in the drug development pipeline.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling (-)-11,12-Methylenedioxykopsinaline
Disclaimer: No specific Safety Data Sheet (SDS) for (-)-11,12-Methylenedioxykopsinaline was found. The following guidance is based on established best practices for handling potent, biologically active alkaloids and cytotoxic compounds. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this substance.
This guide provides crucial, immediate safety and logistical information, including operational and disposal plans for handling this compound to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound, which should be assumed to be toxic and biologically active. The selection of appropriate PPE is paramount.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR). | Recommended for handling the solid compound or when there is a risk of aerosol generation. Ensure cartridges are rated for organic vapors and particulates. A proper fit test is mandatory for reusable respirators. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. For extensive handling, consider a more robust outer glove like neoprene. |
| Body Protection | Disposable Coveralls or a dedicated Lab Coat. | Choose coveralls made from materials like Tyvek to protect against chemical splashes and dust. A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing. |
| Eye Protection | Chemical Splash Goggles or a Face Shield. | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a glove box.
-
Ensure proper ventilation and verify the functionality of the fume hood.
-
Assemble all necessary equipment, including microbalances, spatulas, and glassware, within the designated area.
-
Prepare and label waste containers for solid and liquid hazardous waste.
-
Minimize the quantity of the compound to be handled.
-
-
Donning PPE:
-
Put on all required PPE in the correct order in a clean area before entering the handling zone.
-
-
Handling the Compound:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the solid, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers covered as much as possible.
-
General Handling: All manipulations of the compound must be conducted within the designated handling area. Avoid skin and eye contact at all times.
-
-
Decontamination and Doffing PPE:
-
Thoroughly decontaminate all surfaces and reusable equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a cleaning agent.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Wash hands thoroughly after completing the work.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste generated from handling this compound, including gloves, disposable lab coats, shoe covers, and contaminated labware, must be treated as hazardous waste. This waste should be segregated from regular laboratory trash.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant container. Organic solvents should be disposed of in a designated "Organic Liquid" waste container.[1] Halogenated organic waste should be collected separately.[1]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[2] Do not pour any amount of this compound or its solutions down the drain.[1][3]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
